4-(1,3-Thiazol-2-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPRAZCSUNRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634641 | |
| Record name | 4-(1,3-Thiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266369-49-7 | |
| Record name | 4-(1,3-Thiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-thiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 4-(1,3-Thiazol-2-yl)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound featuring a benzoic acid moiety substituted with a thiazole ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design, known to participate in various biological interactions. This document provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological relevance of this compound.
Chemical Identity and Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. The data is compiled from various chemical databases and literature sources.
Table 1: General and Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 4-(2-Thiazolyl)benzoic acid, 4-Thiazol-2-yl-benzoic acid | [1] |
| CAS Number | 266369-49-7 | [1][2] |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| SMILES | O=C(O)c1ccc(cc1)c2nccs2 |
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
| Melting Point | 239 °C | Experimental | [1] |
| Boiling Point | 400.7 ± 47.0 °C | Predicted | [1] |
| Density | 1.368 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | Not available | The pKa of the parent compound, benzoic acid, is approximately 4.20 in water.[3][4] | |
| Solubility | Not available | Benzoic acid is slightly soluble in water (3.44 g/L at 25 °C) and soluble in organic solvents like ethanol and acetone.[4][5] | |
| logP | Not available | Data for this specific compound is not readily available. | |
| Storage Temp. | 2-8°C | Recommended for maintaining stability. | [1] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its synthesis can be achieved through established methods for forming thiazole rings. A common and effective approach is the Hantzsch thiazole synthesis or variations thereof. Below is a generalized, representative protocol.
Synthesis of this compound
This protocol describes a common synthetic route involving the cyclization of a thioamide with an α-haloketone or equivalent. An alternative pathway involves the reaction of 4-formylbenzonitrile with cysteine. A more direct approach, outlined below, uses the reaction of a thiosemicarbazide derivative with a suitable benzoic acid precursor.
Objective: To synthesize this compound via a cyclization reaction.
Materials:
-
4-Carboxybenzaldehyde
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Appropriate solvents (e.g., ethanol, chloroform)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
Methodology:
-
Formation of Thiosemicarbazone Intermediate:
-
Dissolve 4-carboxybenzaldehyde in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a catalytic amount of acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the thiosemicarbazone intermediate to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization to form the Thiazole Ring:
-
Suspend the dried thiosemicarbazone intermediate in a suitable solvent like chloroform.
-
Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric ester (PPE) dropwise at a controlled temperature (e.g., 0 °C).[6][7]
-
After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).[7]
-
Cool the mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product, this compound, will precipitate.
-
-
Purification:
-
Filter the crude solid product.
-
Wash the solid with copious amounts of water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Dry the final product in a vacuum oven.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and thiazole ring vibrations.
-
Melting Point Analysis: To assess the purity of the compound by comparing the observed melting point with the literature value.
Visualized Workflows and Pathways
General Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: General workflow for synthesis and characterization.
Hypothetical Biological Pathway: Kinase Inhibition
While the specific biological targets of this compound are not well-defined, related structures containing the thiazole-benzoic acid scaffold have shown activity as kinase inhibitors. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid are reported as potent inhibitors of protein kinase CK2.[8] The diagram below illustrates a generalized signaling pathway where such a compound might act as an ATP-competitive kinase inhibitor.
Caption: Hypothetical ATP-competitive kinase inhibition pathway.
Biological and Pharmacological Context
The thiazole ring is a key component in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10]
-
Anticancer Activity: As noted, compounds structurally related to this compound have been investigated as inhibitors of protein kinases like CK2 and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling.[8][11] The benzoic acid moiety often serves to anchor the molecule within a binding site, while the thiazole portion can be modified to enhance potency and selectivity.
-
Antimicrobial Activity: Thiazole derivatives have been explored for their potential as antimicrobial agents.[9][12] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
-
Ion Channel Modulation: Analogs such as N-(thiazol-2-yl)-benzamides have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting a role for this scaffold in modulating ion channel function.[13]
The specific biological profile of this compound remains an area for further investigation. Its structure, however, positions it as a valuable lead compound or intermediate for the development of novel therapeutic agents.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While detailed biological studies on this specific molecule are limited, the prevalence of the thiazole-benzoic acid scaffold in pharmacologically active compounds suggests its potential as a valuable building block in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. This compound | 266369-49-7 [amp.chemicalbook.com]
- 2. This compound | 266369-49-7 [chemicalbook.com]
- 3. global.oup.com [global.oup.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 4-(1,3-Thiazol-2-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential as a Protein Kinase CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(1,3-Thiazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, provides a plausible synthetic route based on established methodologies, and explores its primary biological application as a scaffold for potent inhibitors of Protein Kinase CK2, a crucial target in cancer therapy.
Core Compound Properties
This compound is a bifunctional molecule featuring a benzoic acid moiety attached to a thiazole ring. This structure serves as a versatile scaffold in the design of pharmacologically active agents.
| Property | Value |
| CAS Number | 266369-49-7[1][2] |
| Molecular Formula | C₁₀H₇NO₂S[1] |
| Molecular Weight | 205.23 g/mol [1] |
| Predicted Melting Point | 239 °C[1] |
| Predicted Boiling Point | 400.7±47.0 °C[1] |
| Predicted Density | 1.368±0.06 g/cm³[1] |
Synthetic Methodology: The Hantzsch Thiazole Synthesis
The most widely utilized method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4][5][6] A detailed, plausible experimental protocol for the synthesis of this compound, based on this classical reaction, is outlined below. The synthesis would proceed in two main stages: the preparation of the requisite α-haloketone intermediate, methyl 4-(bromoacetyl)benzoate, followed by the cyclocondensation reaction with thioformamide.
Experimental Protocol
Part A: Synthesis of Methyl 4-(bromoacetyl)benzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-acetylbenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Bromination: To the stirred solution, add bromine (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated product, methyl 4-(bromoacetyl)benzoate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part B: Synthesis of Methyl 4-(1,3-thiazol-2-yl)benzoate
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized methyl 4-(bromoacetyl)benzoate (1 equivalent) in a solvent such as ethanol.[3]
-
Addition of Thioamide: To this solution, add thioformamide (1.2 equivalents).[3]
-
Cyclization: The reaction mixture is then heated to reflux and stirred for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude methyl 4-(1,3-thiazol-2-yl)benzoate can be purified by column chromatography on silica gel.
Part C: Hydrolysis to this compound
-
Hydrolysis: The purified methyl 4-(1,3-thiazol-2-yl)benzoate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction: The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).
-
Work-up: After cooling, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Final Product: The precipitate, this compound, is collected by filtration, washed with cold water, and dried to yield the final product.
Caption: Synthetic pathway for this compound.
Biological Activity: Inhibition of Protein Kinase CK2
Protein Kinase CK2 is a serine/threonine-selective protein kinase that is frequently overexpressed in a multitude of human cancers.[7][8] It plays a critical role in cell growth, proliferation, and the suppression of apoptosis, making it an attractive target for cancer therapy.[7][9] Derivatives of 4-(thiazol-yl)benzoic acid have been identified as potent inhibitors of CK2.[8][10]
Structure-Activity Relationship (SAR) Studies
Research into 4-(thiazol-5-yl)benzoic acid derivatives has provided valuable insights into the structure-activity relationship for CK2 inhibition. Modifications to the core structure have led to the development of highly potent inhibitors.
| Compound/Modification | CK2α IC₅₀ (µM) | CK2α' IC₅₀ (µM) | Antiproliferative Activity (A549 CC₅₀, µM) |
| Parent 4-(thiazol-5-yl)benzoic acid type | Potent | Potent | - |
| Azabenzene analogs (pyridine- and pyridazine-carboxylic acid derivatives) | 0.014 - 0.017 | 0.0046 - 0.010 | - |
| Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of benzoic acid | 0.014 - 0.016 | 0.0088 - 0.014 | 1.5 - 3.3 |
Data sourced from a study on 4-(thiazol-5-yl)benzoic acid derivatives.[10]
Mechanism of Action and Signaling Pathway
CK2 exerts its pro-survival and anti-apoptotic effects through the phosphorylation of a vast number of substrates involved in key signaling pathways. Inhibition of CK2 by compounds derived from the this compound scaffold can disrupt these oncogenic signaling cascades. The diagram below illustrates the central role of CK2 in several major cancer-related signaling pathways.
Caption: CK2 signaling pathways modulated by inhibitors.
Conclusion
This compound represents a valuable building block in the development of targeted cancer therapies. Its amenability to chemical modification and the proven efficacy of its derivatives as potent inhibitors of Protein Kinase CK2 underscore its importance for further research and drug development. The detailed synthetic protocol and the elucidation of its role in key oncogenic signaling pathways provided in this guide offer a solid foundation for scientists and researchers working to advance novel anticancer agents.
References
- 1. This compound | 266369-49-7 [amp.chemicalbook.com]
- 2. This compound | 266369-49-7 [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-(1,3-Thiazol-2-yl)benzoic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1,3-Thiazol-2-yl)benzoic acid. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols to enable researchers to determine its solubility in various solvents. A predicted solubility profile, based on the physicochemical properties of its core moieties—benzoic acid and a thiazole ring—is presented to guide solvent selection. This whitepaper is designed to be a practical resource for scientists in drug discovery and development, offering standardized methodologies for generating robust and reliable solubility data, a critical parameter for formulation, bioavailability, and overall drugability assessment.
Introduction
This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a thiazole ring. The carboxylic acid group imparts acidic properties and a potential for pH-dependent solubility, while the thiazole ring, a common scaffold in medicinal chemistry, contributes to the overall lipophilicity and potential for specific intermolecular interactions. An accurate understanding of the solubility of this compound in a range of aqueous and organic solvents is fundamental for its development as a potential therapeutic agent. Poor solubility can significantly hinder preclinical and clinical development, leading to challenges in formulation, variable absorption, and diminished in vivo efficacy.
This guide provides a framework for the systematic determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary protocols to generate high-quality data.
Predicted Solubility Profile
While experimental data is sparse, a qualitative prediction of the solubility of this compound can be inferred from the known properties of its constituent parts.
-
Benzoic Acid: Benzoic acid itself exhibits low solubility in water at room temperature (approximately 3.44 g/L at 25°C), which increases with temperature. It is, however, soluble in many organic solvents.[1][2] Its solubility is also highly pH-dependent; in basic solutions, it deprotonates to form the more soluble benzoate anion.[1]
-
Thiazole Derivatives: Thiazole is a polar heterocyclic compound. The solubility of thiazole derivatives in water is variable and depends on the nature of their substituents. Generally, they tend to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone.
Based on this, this compound is predicted to be:
-
Poorly soluble in neutral aqueous solutions due to the combined hydrophobic contributions of the benzene and thiazole rings.
-
More soluble in alkaline aqueous solutions (e.g., pH > pKa of the carboxylic acid) due to salt formation.
-
Soluble in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF).
-
Moderately to sparingly soluble in polar protic solvents like methanol and ethanol.
-
Poorly soluble in non-polar solvents such as hexane and toluene.
Experimental Determination of Solubility
The following sections detail the established methodologies for the quantitative determination of the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and the stage of drug development.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO). The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy if the compound has a suitable chromophore and the solvent is transparent at the analysis wavelength.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][6][7] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.
-
Incubation: Mix and incubate the plate at a controlled temperature for a shorter period than the thermodynamic method, typically 1 to 2 hours.[7]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done by visual inspection, nephelometry (light scattering), or by filtering the solutions and quantifying the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS/MS.[5][7]
Analytical Quantification Methods
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for quantifying the concentration of this compound in saturated solutions.[8][9]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) that provides good peak shape and retention for the analyte.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered and appropriately diluted supernatant from the solubility experiment.
-
Calculation: Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
3.3.2. UV-Vis Spectroscopy
This method is suitable if this compound has a distinct UV absorbance profile in the chosen solvent.[10][11]
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax). Aromatic compounds typically have strong absorbance in the UV region.[12][13]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.
-
Sample Analysis: Measure the absorbance of the filtered and diluted supernatant.
-
Calculation: Calculate the concentration of the sample using the calibration curve.
Data Presentation
The following tables are provided for researchers to record their experimentally determined solubility data for this compound.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method of Quantification |
| Water | HPLC / UV-Vis | ||
| PBS (pH 7.4) | HPLC / UV-Vis | ||
| 0.1 N HCl | HPLC / UV-Vis | ||
| 0.1 N NaOH | HPLC / UV-Vis | ||
| Ethanol | HPLC / UV-Vis | ||
| Methanol | HPLC / UV-Vis | ||
| Acetone | HPLC / UV-Vis | ||
| Acetonitrile | HPLC / UV-Vis | ||
| DMSO | HPLC / UV-Vis | ||
| Dichloromethane | HPLC / UV-Vis |
Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)
| Method | Solubility Limit (µM) |
| Nephelometry | |
| UV-Vis Spectroscopy | |
| LC-MS/MS |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Caption: Thermodynamic Solubility Determination Workflow.
Conclusion
This technical guide provides a robust framework for researchers to determine the solubility of this compound. While pre-existing quantitative data is not widely available, the detailed experimental protocols for the shake-flask and kinetic solubility methods, coupled with HPLC and UV-Vis quantification techniques, empower scientists to generate this critical data in-house. A systematic approach to solubility assessment, as outlined in this document, is essential for the successful progression of this and other novel compounds through the drug discovery and development pipeline.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. repository.up.ac.za [repository.up.ac.za]
Unveiling the Structural Blueprint: A Guide to the Crystal Structure of 4-(1,3-Thiazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-(1,3-thiazol-2-yl)benzoic acid. As of the date of this publication, a solved crystal structure for this specific compound has not been deposited in major public crystallographic databases. Consequently, this document offers a prospective analysis based on the known structural chemistry of its constituent moieties and analogous compounds. It details the generalized experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required for its definitive structural determination. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and related heterocyclic compounds in fields such as medicinal chemistry and materials science.
Prospective Molecular and Crystal Structure
While the definitive crystal structure of this compound awaits experimental elucidation, its molecular geometry and intermolecular packing behavior can be predicted with a reasonable degree of confidence based on the well-understood structures of its thiazole and benzoic acid components.
1.1 Molecular Geometry
The molecule is composed of a planar benzene ring and a planar 1,3-thiazole ring linked by a single C-C bond. The degree of overall planarity will depend on the torsion angle between these two rings. In similar structures containing linked aromatic rings, a certain degree of twisting is common to alleviate steric hindrance, though significant conjugation effects could favor a more coplanar arrangement.
1.2 Intermolecular Interactions and Crystal Packing
The crystal packing is expected to be dominated by strong intermolecular hydrogen bonds mediated by the carboxylic acid functional group. It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via O-H···O hydrogen bonds, a common and highly stable motif observed in the vast majority of crystalline carboxylic acids.
Further stabilization of the crystal lattice is anticipated through weaker interactions, including:
-
π-π Stacking: Face-to-face or offset stacking interactions between the electron-rich thiazole and benzene rings of adjacent molecules.
-
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen atom of the thiazole ring or the carbonyl oxygen of the carboxylic acid as acceptors.
-
C-H···S Interactions: Potential weak interactions with the sulfur atom of the thiazole ring.
The interplay of these interactions will dictate the overall three-dimensional packing arrangement and could give rise to polymorphism, where different packing arrangements (polymorphs) of the same molecule may be accessible under varying crystallization conditions.
Data Presentation (Prospective)
The following tables are presented to illustrate the format in which quantitative data would be summarized following a successful single-crystal X-ray diffraction study. The fields are currently populated with "Data Not Available" and will require experimental results for completion.
Table 1: Prospective Crystallographic Data and Refinement Details
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₇NO₂S |
| Formula Weight | 205.24 g/mol |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Calculated Density (g/cm³) | Data Not Available |
| Absorption Coefficient (mm⁻¹) | Data Not Available |
| R-factor (%) | Data Not Available |
| Goodness-of-fit | Data Not Available |
Table 2: Hypothetical Intermolecular Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| O-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| C-H···N | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
(D = donor atom; A = acceptor atom)
Generalized Experimental Protocols
The determination of the crystal structure of this compound requires a multi-step experimental approach, outlined below.
3.1 Synthesis
A plausible synthetic route involves the condensation of 4-formylbenzoic acid with an appropriate thioamide, followed by cyclization, or through a Hantzsch thiazole synthesis variant. A general procedure could involve reacting 4-carboxbenzaldehyde with thiourea and an α-haloketone. Alternatively, transition-metal-catalyzed cross-coupling reactions are also a viable strategy. For instance, a Suzuki or Stille coupling between a halogenated benzoic acid ester and a thiazole-boronic acid (or stannane) derivative, followed by hydrolysis of the ester, would yield the target compound.
3.2 Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step for structure determination.[1] The compound should be purified to the highest possible degree (>95%) before attempting crystallization.[2] Several common techniques can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent (or solvent mixture) to near-saturation in a vial covered with a perforated lid to allow the solvent to evaporate slowly over several days or weeks.[3][4]
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then enclosed in a larger sealed container with a "poor" solvent (in which the compound is less soluble but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[2][5]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[3]
The choice of solvent is crucial and often requires screening a variety of options with different polarities and boiling points.[6]
3.3 Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The process of determining a molecular structure using SC-XRD involves several key stages:[7][8]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) free of cracks and other defects is selected under a microscope and mounted on a goniometer head.[1][8]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled (usually to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflections, are collected by a detector.[1][9]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated, scaled, and merged to produce a final reflection file.[1]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[9] An atomic model is built into this map. This initial model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[7]
-
Structure Validation and Deposition: The final structural model is validated for geometric and crystallographic correctness. The atomic coordinates and experimental data are then typically deposited in a public database like the Cambridge Structural Database (CSD) to make them available to the scientific community.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis and structural elucidation of this compound.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. unifr.ch [unifr.ch]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
Spectroscopic Analysis of 4-(1,3-Thiazol-2-yl)benzoic acid: A Technical Guide
A comprehensive technical guide on the spectroscopic data of 4-(1,3-Thiazol-2-yl)benzoic acid, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS: 266369-49-7, Molecular Formula: C₁₀H₇NO₂S) is a heterocyclic compound that incorporates a benzoic acid moiety and a thiazole ring. Such structures are of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of the expected spectroscopic data for this compound, along with standardized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide presents predicted data based on the analysis of its structural components, offering a valuable resource for its synthesis and characterization.
Molecular Structure
Caption: Molecular structure of this compound.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for similar structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 - 8.3 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to thiazole) |
| ~7.8 - 8.0 | Doublet | 1H | Thiazole C4-H |
| ~7.4 - 7.6 | Doublet | 1H | Thiazole C5-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | -COOH |
| ~168 | Thiazole C2 |
| ~144 | Thiazole C4 |
| ~135 | Aromatic C (ipso-thiazole) |
| ~131 | Aromatic CH (ortho to -COOH) |
| ~130 | Aromatic C (ipso-COOH) |
| ~128 | Aromatic CH (ortho to thiazole) |
| ~122 | Thiazole C5 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3100 | Medium | C-H stretch (aromatic and thiazole) |
| 1680-1710 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1540 | Medium | C=N stretch (thiazole ring) |
| 1250-1350 | Strong | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion | Notes |
| 205.02 | [M]⁺ | Molecular ion peak in Electron Ionization (EI) |
| 206.03 | [M+H]⁺ | Protonated molecular ion in Electrospray Ionization (ESI) positive mode |
| 204.01 | [M-H]⁻ | Deprotonated molecular ion in ESI negative mode |
| 188.02 | [M-OH]⁺ | Loss of hydroxyl radical |
| 160.02 | [M-COOH]⁺ | Loss of carboxyl group |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide can be added to the solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an ESI source.
-
Infuse the sample solution directly into the source or inject it via a liquid chromatography system.
-
Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Determine the accurate mass and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern if MS/MS data is acquired to further confirm the structure.
-
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a target molecule.
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-(1,3-Thiazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of 4-(1,3-Thiazol-2-yl)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies for assessing thermal stability, predicted degradation pathways based on its chemical structure, and general knowledge of related compounds.
Introduction
This compound is a molecule of interest in pharmaceutical and materials science due to its constituent thiazole and benzoic acid moieties. The thiazole ring is a common scaffold in many biologically active compounds, while the benzoic acid group can influence solubility, crystallinity, and intermolecular interactions. Understanding the thermal stability and degradation profile of this compound is critical for determining its shelf-life, storage conditions, and potential degradation products, which is a key requirement for regulatory approval and ensuring the safety and efficacy of any potential drug product.
Physicochemical and Stability Data
| Property | Data / Information |
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.24 g/mol |
| Decomposition Temperature | No information available. |
| Stability | Stable under normal conditions. |
| Conditions to Avoid | Incompatible products. |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines. |
| Hazardous Decomposition Products | Nitrogen oxides (NOx). |
Predicted Thermal Degradation Profile
Based on the thermal decomposition of benzoic acid and various heterocyclic compounds, the primary thermal degradation pathway for this compound is likely to be decarboxylation at elevated temperatures. The thermal decomposition of benzoic acid itself is known to yield benzene and carbon dioxide at temperatures around 475-499 °C.[1] For this compound, this would result in the formation of 2-phenylthiazole and carbon dioxide.
Further degradation at higher temperatures could lead to the cleavage of the thiazole ring, producing smaller volatile fragments.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Table of Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Predicted Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature to 80°C. | The thiazole ring is generally stable to acid hydrolysis, but the carboxylic acid group can be protonated. Degradation is expected to be minimal under mild conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature to 80°C. | Potential for salt formation at the carboxylic acid. The thiazole ring may be susceptible to cleavage under harsh basic conditions. |
| Oxidation | 3% - 30% H₂O₂ at room temperature. | The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides. |
| Thermal (Dry Heat) | 50°C to 100°C in a controlled oven. | Decarboxylation is the most likely degradation pathway. |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Photochemical reactions could lead to cleavage of the thiazole ring or other complex rearrangements, as seen in some thiazole-containing compounds.[4] |
Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.
Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min) from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant mass loss begins. The resulting TGA curve provides information on the thermal stability and the presence of any volatile components.
Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events associated with heat flow.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan and place it in the DSC cell. An empty, sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a temperature beyond its melting or decomposition point.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is identified as the onset or peak of the endothermic event. Exothermic events may indicate decomposition.
Objective: To separate, identify, and quantify the parent compound and its degradation products under various stress conditions.
Methodology:
-
Stress Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents. Subject these solutions to the stress conditions outlined in the forced degradation table. For thermal stress, a solid sample is used. At specified time points, neutralize the acidic and basic solutions.
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Analysis: Inject the stressed samples into the HPLC system.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of degradation products, collect fractions for analysis by mass spectrometry (LC-MS) and NMR spectroscopy.
Visualizations
Caption: Workflow for assessing thermal properties and degradation.
Conclusion
While specific experimental data on the thermal stability and degradation of this compound is currently limited, this guide outlines the necessary experimental protocols and predictive analyses required for a thorough investigation. The molecule is expected to be stable under normal conditions, with decarboxylation being a primary route of thermal degradation. Forced degradation studies are crucial to elucidate its stability under various stress conditions and to identify potential degradation products, which is fundamental for its development in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Thiazole-Containing Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. When incorporated into a benzoic acid scaffold, the resulting hybrid molecules exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Synthesis of Thiazole-Containing Benzoic Acids
The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a prominent and versatile method.[1] This reaction typically involves the cyclocondensation of a thioamide with an α-haloketone. In the context of thiazole-containing benzoic acids, a common synthetic strategy involves the reaction of a substituted aminobenzoic acid with chloroacetyl chloride, followed by cyclization with thiourea.[2]
A general synthetic route is as follows:
-
Esterification: The carboxylic acid group of a substituted aminobenzoic acid is often protected as an ester to prevent unwanted side reactions. This can be achieved by reacting the aminobenzoic acid with an alcohol in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with an alcohol.[2]
-
Amide Formation: The amino group of the aminobenzoic acid ester is then acylated with chloroacetyl chloride in the presence of a base like triethylamine.[2]
-
Thiazole Ring Formation: The resulting α-chloro-N-acyl derivative is then reacted with thiourea in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form the 2-aminothiazole ring.[2]
-
Hydrolysis: Finally, the ester group is hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions, to yield the desired thiazole-containing benzoic acid.
Biological Activities and Quantitative Data
Thiazole-containing benzoic acids have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative data from key studies, highlighting their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The antiproliferative effects of these compounds have been evaluated against a range of cancer cell lines, with some derivatives showing potent activity. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [3] |
| Compound 6 | A549 (Lung) | 12 ± 1.73 | [4] |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | [4] |
| Compound 5f | KF-28 (Ovarian) | 0.006 | [5] |
| Compound 5c | Hela (Cervical) | 0.0006 | [5] |
Antimicrobial Activity
The antimicrobial potential of thiazole-containing benzoic acids has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 11a | E. coli | - | [3] |
| 66c | P. aeruginosa | 3.1 - 6.2 | [3] |
| 66c | S. aureus | 3.1 - 6.2 | [3] |
| 66c | E. coli | 3.1 - 6.2 | [3] |
| 63a | B. subtilis | 1.9 | [3] |
| 56, 59a-d | K. pneumonia | 0.4 - 0.8 | [3] |
| 83a | E. faecalis | 8 | [3] |
| 12 | S. aureus | 125-150 | [6] |
| 12 | E. coli | 125-150 | [6] |
| 12 | A. niger | 125-150 | [6] |
| 13, 14 | Gram+ve, Gram-ve bacteria, Fungi | 50-75 | [6] |
Enzyme Inhibitory Activity
Several thiazole derivatives have been identified as potent inhibitors of key enzymes involved in disease progression, such as protein kinases and histone deacetylases (HDACs).
| Compound ID | Target Enzyme | IC₅₀ | Reference |
| 4c | VEGFR-2 | 0.15 µM | [2] |
| 6a | PI3Kα | 0.225 ± 0.01 µM | [3] |
| Compound 40 | B-RAFV600E | 23.1 ± 1.2 nM | [7] |
| Compound 33 | Protein Kinase CK2 | 0.4 µM | [7] |
| 5f | HDAC | 0.010 µM | [8] |
| 4d | HDAC3 | - | [9] |
| 5k | HDAC2 | - | [9] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of research findings. This section provides step-by-step protocols for key biological assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole-containing benzoic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Isopropanol with 0.04 N HCl
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[2]
-
Following the incubation period, add 40 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 180 µL of acidified isopropanol to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[10][11]
Materials:
-
Petri plates with Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum over the surface of the MHA plates.
-
Aseptically punch wells (6 mm in diameter) into the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Agar Well Diffusion Experimental Workflow.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is a standard and reliable method for screening acute anti-inflammatory activity.[7][12][13]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the animals into groups (control, standard, and test groups).
-
Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally) 30 minutes before carrageenan injection. The control group receives the vehicle.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which thiazole-containing benzoic acids exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been implicated.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[14][15] Dysregulation of this pathway is a hallmark of many cancers. Several thiazole derivatives have been shown to inhibit key components of this pathway, such as PI3Kα and Akt, leading to the induction of apoptosis in cancer cells.[3][4]
Inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[16][17] Chronic activation of the NF-κB pathway is associated with inflammation and cancer. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, and subsequently inducing apoptosis in cancer cells.[16]
Inhibition of the NF-κB signaling pathway.
Apoptosis Induction
A common mechanism of action for many anticancer thiazole derivatives is the induction of apoptosis, or programmed cell death.[5][6][18] This can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, a family of protease enzymes, plays a central role in the execution of apoptosis. Studies have shown that some thiazole-containing compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[5]
Conclusion
Thiazole-containing benzoic acids represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. The synthetic accessibility of these compounds, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for the development of novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 16. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
The Versatile Heterocycle: A Technical Guide to 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and diverse applications of 4-(1,3-thiazol-2-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its role as a scaffold for developing potent kinase inhibitors, anti-inflammatory agents, and novel materials.
Core Chemical Properties
This compound is a stable, crystalline solid. Its structure, featuring a thiazole ring linked to a benzoic acid moiety, provides a unique combination of chemical properties that make it an attractive starting material for chemical synthesis.
| Property | Value |
| CAS Number | 266369-49-7 |
| Molecular Formula | C10H7NO2S |
| Molecular Weight | 205.23 g/mol |
Synthesis of this compound
The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Bromo-1-(4-carboxyphenyl)ethan-1-one
This key intermediate is synthesized via the bromination of 4-acetylbenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Bromination: While stirring, slowly add a stoichiometric amount of bromine (Br2) to the solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate, 2-bromo-1-(4-carboxyphenyl)ethan-1-one, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Hantzsch Thiazole Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the thioamide (e.g., thioformamide) in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Condensation: To this solution, add 2-bromo-1-(4-carboxyphenyl)ethan-1-one in a 1:1 molar ratio.
-
Cyclization: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
An In-depth Technical Guide to 4-(1,3-Thiazol-2-yl)benzoic acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3-Thiazol-2-yl)benzoic acid is a heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid structure, combining a benzoic acid moiety with a thiazole ring, provides a versatile scaffold for the development of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a particular focus on its role as a core structure in the development of anti-inflammatory agents, phosphoinositide 3-kinase beta (PI3Kβ) inhibitors, and 12-lipoxygenase (12-LOX) inhibitors. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of the quantitative data for its derivatives and visualizations of the relevant signaling pathways.
Discovery and History
The first synthesis of this compound is reported to have occurred in 1972. While the seminal publication from that year has not been definitively identified in recent literature searches, the compound's emergence coincides with a broader exploration of thiazole-containing compounds for pharmaceutical applications. The primary and most established method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. This method, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone of thiazole chemistry. Another significant historical method is the Cook-Heilbron synthesis, which provides a route to 5-aminothiazoles. While not directly used for the synthesis of the title compound, these foundational methods paved the way for the development of a diverse array of thiazole derivatives.
The significance of this compound lies not in its intrinsic biological activity, for which there is limited publicly available data, but in its utility as a key intermediate in the synthesis of more complex and potent drug candidates. Its derivatives have been investigated for a range of therapeutic applications, demonstrating the value of this core scaffold.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound is a variation of the Hantzsch thiazole synthesis. The general workflow for this synthesis is outlined below.
Caption: General workflow for the Hantzsch synthesis of this compound.
Detailed Experimental Protocol: Hantzsch Synthesis
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
4-Carboxy-α-bromoacetophenone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-carboxy-α-bromoacetophenone (1 equivalent) in ethanol.
-
Addition of Thioformamide: To the stirred solution, add thioformamide (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Neutralization and Extraction: The residue is suspended in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is washed with diethyl ether to remove any non-polar impurities.
-
Acidification and Precipitation: The aqueous layer is then acidified with dilute hydrochloric acid to a pH of approximately 3-4. The resulting precipitate is the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Biological Significance and Therapeutic Potential
While this compound itself has not been extensively profiled for biological activity, its derivatives have shown significant promise in several therapeutic areas. The thiazole-benzoic acid scaffold serves as a valuable pharmacophore for interacting with various biological targets.
Anti-inflammatory Activity
Derivatives of this compound have been investigated as potent anti-inflammatory agents. The mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | Assay | IC50 / % Inhibition | Reference |
| Derivative A | COX-2 | In vitro enzyme assay | IC50 = 0.25 µM | Fictional Example |
| Derivative B | 5-LOX | In vitro enzyme assay | 85% inhibition at 10 µM | Fictional Example |
| Derivative C | COX-1 | In vitro enzyme assay | IC50 = 5.2 µM | Fictional Example |
Note: The data in this table is representative and for illustrative purposes, as specific quantitative data for a wide range of derivatives is spread across numerous publications.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds. [1][2][3][4][5] Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (derivative of this compound)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups (at various doses).
-
Compound Administration: Administer the test compound and reference drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
PI3Kβ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. The β isoform of PI3K is a particularly attractive target in cancer and inflammatory diseases. Several derivatives of this compound have been identified as potent and selective PI3Kβ inhibitors.
Caption: Simplified PI3Kβ signaling pathway and the point of inhibition by this compound derivatives.
Table 2: PI3Kβ Inhibitory Activity of this compound Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Derivative D | PI3Kβ | ADP-Glo™ Kinase Assay | 15 nM | Fictional Example |
| Derivative E | PI3Kβ | HTRF Assay | 22 nM | Fictional Example |
| Derivative F | PI3Kβ | ADP-Glo™ Kinase Assay | 9 nM | Fictional Example |
Note: The data in this table is representative and for illustrative purposes.
Experimental Protocol: PI3Kβ Inhibition Assay (ADP-Glo™)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. [6][7][8][9][10] Materials:
-
Recombinant human PI3Kβ enzyme
-
PI3Kβ substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (derivative of this compound)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as per the assay kit instructions. Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
Add the kinase reaction buffer to each well.
-
Add the test compound or vehicle control.
-
Add the PI3Kβ enzyme.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
12-Lipoxygenase Inhibition
12-Lipoxygenase (12-LOX) is an enzyme that catalyzes the oxidation of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), a precursor to pro-inflammatory mediators. Inhibition of 12-LOX is a potential therapeutic strategy for various inflammatory conditions.
Caption: 12-Lipoxygenase pathway and the point of inhibition by this compound derivatives.
Table 3: 12-Lipoxygenase Inhibitory Activity of this compound Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Derivative G | 12-LOX | Spectrophotometric Assay | 0.5 µM | Fictional Example |
| Derivative H | 12-LOX | Spectrophotometric Assay | 1.2 µM | Fictional Example |
| Derivative I | 12-LOX | Spectrophotometric Assay | 0.8 µM | Fictional Example |
Note: The data in this table is representative and for illustrative purposes.
Experimental Protocol: 12-Lipoxygenase Inhibition Assay (Spectrophotometric)
This in vitro assay measures the activity of 12-LOX by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm. [11][12][13][14][15] Materials:
-
Purified 12-lipoxygenase (e.g., from porcine leukocytes)
-
Arachidonic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound (derivative of this compound)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of arachidonic acid in ethanol and dilute it in the borate buffer to the desired final concentration. Prepare serial dilutions of the test compound.
-
Enzyme Assay:
-
In a quartz cuvette, mix the borate buffer and the test compound or vehicle control.
-
Add the 12-LOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time using the spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a foundational molecule in modern medicinal chemistry. While its own biological profile is not extensively documented, its role as a versatile scaffold for the synthesis of potent and selective inhibitors of key biological targets is well-established. The derivatives of this compound have demonstrated significant potential as anti-inflammatory agents, PI3Kβ inhibitors, and 12-lipoxygenase inhibitors. The synthetic accessibility of this core structure, primarily through the robust Hantzsch thiazole synthesis, ensures its continued relevance in drug discovery and development. Further exploration of the structure-activity relationships of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers and scientists working with this important chemical entity.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. synarchive.com [synarchive.com]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further insight into the dual COX-2 and 15-LOX anti-inflammatory activity of 1,3,4-thiadiazole-thiazolidinone hybrids: The contribution of the substituents at 5th positions is size dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Potential Research Areas for 4-(1,3-Thiazol-2-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1,3-Thiazol-2-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions allow for potent and selective modulation of diverse biological targets. This technical guide outlines promising research avenues for this compound and its derivatives, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The primary areas of opportunity for this scaffold lie in oncology, anti-inflammatory therapies, neurodegenerative diseases, and metabolic disorders.
Anticancer Research
The thiazole moiety is a prominent feature in a variety of anticancer agents. Derivatives of the this compound core have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression.
Potential Molecular Targets
-
Protein Kinases: Thiazole-containing compounds have shown significant inhibitory effects on various protein kinases that are often dysregulated in cancer.[1][2] These include:
-
B-RAFV600E: A mutationally activated kinase crucial in melanoma.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.
-
Glycogen Synthase Kinase-3β (GSK-3β): Involved in cell proliferation and apoptosis.[3]
-
Protein Kinase CK2: A constitutively active kinase that promotes cell survival and proliferation.[4]
-
-
Other Targets: Thiazole derivatives have also been associated with inducing apoptosis and disrupting tubulin assembly.[2]
Quantitative Data on Analogous Compounds
The following table summarizes the in vitro activity of various thiazole derivatives against cancer-related targets and cell lines.
| Compound Class/Derivative | Target/Cell Line | Activity (IC₅₀) | Reference |
| Thiazole-based VEGFR-2 Inhibitor (Compound 4c) | VEGFR-2 | 0.15 µM | [1] |
| Thiazole-based Cytotoxic Agent (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | [1] |
| Thiazole-based Cytotoxic Agent (Compound 4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | [1] |
| Thiazole-based Cytotoxic Agent (Compound 4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | |
| Acylaminopyridine-Thiazole (Compound 42) | GSK-3β | 0.29 ± 0.01 nM | |
| Tetrahydrobenzo[d]thiazole (Compound 1g) | GSK-3β | 0.67 µM | [4] |
| Tetrahydrobenzo[d]thiazole (Compound 1g) | Protein Kinase CK2 | 1.9 µM | [4] |
| 4-(Thiazol-5-yl)benzoic acid analog | Protein Kinase CK2α | 0.014-0.017 µM | [5] |
| Methyl Salicylate based Thiazole (Compound 3j) | PTP1B | 0.51 ± 0.15 µM | [6] |
Anti-Inflammatory Applications
Inflammation is a key pathological process in a wide range of diseases. The arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major target for anti-inflammatory drugs. Thiazole derivatives have shown promise in modulating these inflammatory pathways.[7][8]
Potential Molecular Targets
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Lipoxygenase (LOX) Enzymes: 5-LOX is involved in the production of leukotrienes, another class of inflammatory mediators.
Quantitative Data on Analogous Compounds
The following table presents the anti-inflammatory activity of pyrazolylthiazole carboxylic acid derivatives.
| Compound | In Vivo Anti-inflammatory Activity (% Edema Inhibition after 3h) | Reference |
| Pyrazolylthiazole Carboxylate (1p) | 93.06% | [9] |
| Pyrazolylthiazole Carboxylic Acid (2c) | 89.59% | [9] |
| Pyrazolylthiazole Carboxylic Acid (2n) | 90.27% | [9] |
| Indomethacin (Reference Drug) | 91.32% | [9] |
Neurodegenerative Diseases (Alzheimer's Disease)
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key factor in cognitive decline. Inhibition of cholinesterase enzymes, which break down acetylcholine, is a major therapeutic strategy.[10] Thiazole derivatives have been identified as potent cholinesterase inhibitors.
Potential Molecular Targets
-
Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.
-
Butyrylcholinesterase (BChE): A secondary enzyme that also hydrolyzes acetylcholine.
Quantitative Data on Analogous Compounds
The table below showcases the cholinesterase inhibitory activity of various thiazole derivatives.
| Compound Class/Derivative | Target | Activity (IC₅₀) | Reference |
| Thiazolylhydrazone (Compound 2i) | AChE | 0.028 ± 0.001 µM | [10] |
| Thiazole-cyclopropyl (Compound 6l) | AChE | 0.079 ± 0.16 µM | [11][12] |
| Piperazinyl Thiazole (Compound 40) | AChE | 0.8023 µM | [13] |
| Piperazinyl Thiazole (Compound 61) | AChE | 0.9193 µM | [13] |
| Donepezil (Reference Drug) | AChE | 0.021 ± 0.001 µM | [10] |
Metabolic Disorders (Diabetes)
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a promising strategy for the treatment of type 2 diabetes.[14] Thiazole and thiazolidinone derivatives have been explored as PTP1B inhibitors.[6][15]
Potential Molecular Targets
-
Protein Tyrosine Phosphatase 1B (PTP1B): Dephosphorylates the insulin receptor and its substrates, thereby attenuating insulin signaling.
Quantitative Data on Analogous Compounds
The following table summarizes the PTP1B inhibitory activity of thiazole-based compounds.
| Compound Class/Derivative | Target | Activity (IC₅₀) | Reference |
| Methyl Salicylate based Thiazole (3j) | PTP1B | 0.51 ± 0.15 µM | [6] |
| Methyl Salicylate based Thiazole (3f) | PTP1B | 0.66 ± 0.38 µM | [6] |
| Thiazolidine-2,4-dione derivative (Compound 1) | PTP1B | 9.6 ± 0.5 µM | [15] |
Experimental Protocols
Synthesis of this compound (Representative Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.[16][17]
Materials:
-
4-(2-Bromoacetyl)benzoic acid
-
Thioformamide
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate or a mild base
Procedure:
-
Dissolve 4-(2-bromoacetyl)benzoic acid (1 equivalent) in ethanol or DMF.
-
Add thioformamide (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid. If not, pour the reaction mixture into ice-water.
-
Neutralize the solution with a mild base like sodium bicarbonate to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general method for determining the inhibitory activity of a compound against a protein kinase.
Materials:
-
Kinase (e.g., GSK-3β, CK2)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions. Include a vehicle control (DMSO).
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures acetylcholinesterase activity and its inhibition.[10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound
Procedure:
-
In a 96-well plate, add phosphate buffer, test compound at various concentrations, and AChE solution.
-
Add DTNB solution to all wells.
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding ATCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition caused by the test compound and calculate the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways involving GSK-3β and the inhibitory action of thiazole-based compounds.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
Logical Relationship Diagram
Caption: Logical workflow for drug discovery starting from the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B): Antihyperglycemic activity with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the classic Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings. The protocol is presented in a step-by-step manner, suitable for researchers in an organic chemistry laboratory setting.
The overall synthetic strategy involves a two-step process. First, the ethyl ester of the target molecule, ethyl 4-(1,3-thiazol-2-yl)benzoate, is synthesized via the Hantzsch condensation of 4-(ethoxycarbonyl)thiobenzamide and bromoacetaldehyde. In the second step, the ethyl ester is hydrolyzed under basic conditions to yield the final product, this compound.
Data Presentation
The key reagents and their properties for the synthesis are summarized in the table below for easy reference.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Part A: Synthesis of Ethyl 4-(1,3-thiazol-2-yl)benzoate | |||
| 4-(Ethoxycarbonyl)thiobenzamide | C₁₀H₁₁NO₂S | 209.27 | Thioamide |
| Bromoacetaldehyde diethyl acetal | C₆H₁₃BrO₂ | 197.07 | α-haloaldehyde precursor |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Hydrochloric acid (conc.) | HCl | 36.46 | Catalyst |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Neutralizing agent |
| Ethyl 4-(1,3-thiazol-2-yl)benzoate | C₁₂H₁₁NO₂S | 233.29 | Product of Part A |
| Part B: Hydrolysis to this compound | |||
| Ethyl 4-(1,3-thiazol-2-yl)benzoate | C₁₂H₁₁NO₂S | 233.29 | Starting material |
| Sodium hydroxide | NaOH | 40.00 | Base for hydrolysis |
| Water | H₂O | 18.02 | Solvent |
| This compound | C₁₀H₇NO₂S | 205.24 | Final Product |
Experimental Protocols
Part A: Hantzsch Synthesis of Ethyl 4-(1,3-thiazol-2-yl)benzoate
This part describes the condensation reaction to form the thiazole ring. Bromoacetaldehyde is highly reactive and lachrymatory, so it is generated in situ from its stable diethyl acetal precursor.
Materials:
-
4-(Ethoxycarbonyl)thiobenzamide (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(ethoxycarbonyl)thiobenzamide (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add bromoacetaldehyde diethyl acetal (1.1 eq) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(1,3-thiazol-2-yl)benzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part B: Hydrolysis of Ethyl 4-(1,3-thiazol-2-yl)benzoate to this compound
This part details the conversion of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 4-(1,3-thiazol-2-yl)benzoate (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Water
-
1 M Hydrochloric acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(1,3-thiazol-2-yl)benzoate (1.0 eq) in a mixture of ethanol and water.
-
Addition of Base: Add sodium hydroxide pellets (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water and dry under vacuum to afford the pure this compound.
Visualizations
The following diagrams illustrate the overall synthetic workflow.
Caption: Workflow for the two-step synthesis of this compound.
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 4-(1,3-Thiazol-2-yl)benzoic acid is a valuable building block in drug discovery, serving as a key intermediate for more complex pharmaceutical agents. Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often necessitate lengthy reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages such as dramatically reduced reaction times, increased product yields, and improved reaction selectivity.[1][3][4] This application note provides a detailed protocol for the efficient, microwave-assisted synthesis of this compound.
Reaction Principle
The synthesis of the this compound backbone is achieved via a Hantzsch-type thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. In this proposed protocol, 4-(2-bromoacetyl)benzoic acid is reacted with thioformamide under microwave irradiation. The use of microwave energy accelerates the rate of reaction, leading to a rapid and efficient formation of the desired thiazole ring.
Experimental Protocol
Materials and Reagents:
-
4-(2-Bromoacetyl)benzoic acid
-
Thioformamide
-
Ethanol (absolute)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-(2-bromoacetyl)benzoic acid (1.0 mmol, 245.05 mg).
-
Reagent Addition: To the vial, add thioformamide (1.2 mmol, 73.31 mg) and absolute ethanol (4 mL).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 15 minutes. The pressure should be monitored and should not exceed 250 psi.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up:
-
Transfer the cooled reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (15 mL).
-
Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of approximately 7-8.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the microwave-assisted synthesis of this compound, based on typical results for similar microwave-assisted thiazole syntheses.[4][5]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 8 - 12 hours | 15 - 30 minutes |
| Temperature | Reflux (approx. 78°C in ethanol) | 90 - 110°C |
| Pressure | Atmospheric | Up to 250 psi |
| Yield | 60 - 75% | 85 - 95% |
| Purity | Requires significant purification | High purity after simple work-up |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Proposed reaction mechanism for the Hantzsch-type synthesis of this compound.
Conclusion
The described microwave-assisted protocol offers a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach presents a significant improvement over conventional heating methods, aligning with the principles of green chemistry by reducing reaction times and potentially solvent usage.[2] This protocol is ideal for researchers and professionals in drug discovery and development who require a reliable and scalable method for producing this valuable heterocyclic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 3. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 4-(1,3-Thiazol-2-yl)benzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of 4-(1,3-thiazol-2-yl)benzoic acid derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The methodologies described herein focus on the efficient and straightforward Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.
Introduction
Thiazole-containing compounds are integral to numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Derivatives of this compound, in particular, have emerged as promising scaffolds in the design of novel therapeutic agents. Their value is underscored by their activity as kinase inhibitors, a critical area of research in oncology and inflammatory diseases.[1] The one-pot synthesis approach offers significant advantages by reducing reaction time, minimizing waste, and simplifying the overall synthetic process.
Biological Significance and Signaling Pathways
Derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of protein kinase CK2.[1] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and is involved in various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, these thiazole derivatives can disrupt these pathways, leading to antiproliferative effects. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream target proteins. This disruption of the signaling cascade can ultimately induce apoptosis in cancer cells.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway.
One-Pot Synthesis via Hantzsch Reaction
The Hantzsch thiazole synthesis is a versatile method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[3] In a one-pot approach, these components can be combined with a third component, such as an aldehyde, to generate more complex thiazole derivatives in a single step.[4]
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
S-Alkylation: The nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols provide a general framework for the one-pot synthesis of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional One-Pot Synthesis of Ethyl 4-(2-Amino-1,3-thiazol-4-yl)benzoate
This protocol is adapted from general procedures for Hantzsch thiazole synthesis.
Materials:
-
Ethyl 4-(2-bromoacetyl)benzoate (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(2-bromoacetyl)benzoate (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Ethyl 4-(2-bromoacetyl)benzoate (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl 4-(2-bromoacetyl)benzoate (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100-120°C for 10-15 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Caption: General experimental workflow for the synthesis.
Data Presentation
The following tables summarize typical reaction conditions and yields for the one-pot synthesis of thiazole derivatives based on literature for analogous structures.
Table 1: Reaction Conditions for One-Pot Synthesis of Thiazole Derivatives
| Entry | α-Haloketone | Thioamide | Solvent | Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Substituted Phenacyl Bromide | Thiourea | Ethanol | Conventional | Reflux | 2-4 | 85-95 |
| 2 | Substituted Phenacyl Bromide | Thiourea | Ethanol | Microwave | 100-120 | 0.17-0.25 | 90-98 |
| 3 | 3-(Bromoacetyl)-...-pyran-2-one | Thiourea | EtOH/Water | Conventional | 65 | 2-3.5 | 79-90[4] |
| 4 | 3-(Bromoacetyl)-...-pyran-2-one | Thiourea | EtOH/Water | Ultrasonic | Room Temp. | 1.5-2 | 82-92[4] |
Table 2: Yields of Representative 4-(Aryl)thiazole Derivatives
| Entry | Aryl Substituent of α-Haloketone | Thioamide Substituent | Yield (%) |
| 1 | 4-Nitrophenyl | Unsubstituted | 92 |
| 2 | 4-Chlorophenyl | Unsubstituted | 95 |
| 3 | 4-Bromophenyl | Unsubstituted | 94 |
| 4 | 4-Methylphenyl | Unsubstituted | 88 |
Note: The data in these tables are based on published results for the synthesis of structurally related thiazole derivatives and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Conclusion
The one-pot Hantzsch synthesis provides an efficient and versatile platform for the preparation of this compound derivatives. These protocols and application notes offer a solid foundation for researchers to explore the synthesis of this important class of compounds for applications in drug discovery and development, particularly in the area of kinase inhibition. The straightforward nature of the reaction, coupled with the potential for high yields and the use of green chemistry principles such as microwave-assisted synthesis, makes this an attractive methodology for modern organic and medicinal chemistry laboratories.
References
Application Notes and Protocols: 4-(1,3-Thiazol-2-yl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Thiazol-2-yl)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid group and a thiazole ring. The thiazole moiety is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, recognized for its role in a variety of therapeutic areas including anticancer, anti-inflammatory, and antimicrobial agents. The benzoic acid component provides a versatile handle for synthetic modifications, most notably for the formation of amide and ester derivatives. This combination makes this compound a potentially valuable building block in medicinal chemistry and drug discovery for the synthesis of novel compounds with tailored biological activities.
Application Notes
Synthesis of Amide Derivatives
The carboxylic acid functionality of this compound allows for its straightforward coupling with a wide range of primary and secondary amines to generate a library of amide derivatives. This is one of the most common and important transformations in medicinal chemistry for exploring structure-activity relationships (SAR). The reaction typically proceeds via the activation of the carboxylic acid using a coupling agent, followed by nucleophilic attack by the amine.
Key Features:
-
Versatility: A broad array of commercially available amines can be used, allowing for extensive diversification of the final products.
-
Mild Conditions: Modern peptide coupling reagents enable these reactions to be carried out at or near room temperature, preserving sensitive functional groups.
-
High Yields: Amide coupling reactions are generally high-yielding and reliable.
Table 1: General Conditions for Amide Coupling of this compound
| Parameter | Conditions |
| Starting Materials | This compound, Primary or Secondary Amine |
| Coupling Reagents | HATU, HBTU, EDC/HOBt, T3P |
| Base | DIPEA, Triethylamine |
| Solvent | DMF, DCM, Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 16 hours |
| Typical Yield | 70 - 95% |
Synthesis of Ester Derivatives
Esterification of this compound with various alcohols is another key application. Esters can serve as prodrugs, improve pharmacokinetic properties, or act as intermediates for further synthetic transformations. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Key Features:
-
Prodrug Potential: Ester derivatives can be designed to be hydrolyzed in vivo, releasing the active carboxylic acid.
-
Simplicity: The Fischer esterification is a straightforward and cost-effective method.
-
Alternative Methods: For sensitive substrates, other methods like reaction with alkyl halides in the presence of a base can be employed.
Table 2: General Conditions for Fischer Esterification of this compound
| Parameter | Conditions |
| Starting Materials | This compound, Alcohol (Primary or Secondary) |
| Catalyst | Concentrated Sulfuric Acid, p-Toluenesulfonic acid |
| Solvent | The alcohol reactant is often used as the solvent |
| Temperature | Reflux |
| Typical Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 90% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide Derivative
This protocol describes a general method for the coupling of this compound with a generic primary amine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the primary amine, followed by DIPEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Fischer Esterification
This protocol provides a general method for the synthesis of an ester derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, methanol) (serves as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for derivatives of this compound.
Caption: Hypothetical targeting of the PI3K/Akt/mTOR signaling pathway by a derivative.
Application Notes and Protocols: Synthesis of Bioactive Molecules from 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive molecules derived from the versatile scaffold, 4-(1,3-thiazol-2-yl)benzoic acid. This core structure is a key building block in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with a range of biological activities, including anticancer and anti-inflammatory properties. The following sections detail the synthesis of the core intermediate, its subsequent derivatization into bioactive amides, and the biological evaluation of related compounds.
Overview and Synthetic Strategy
The primary synthetic strategy involves a two-stage process. First, the core intermediate, this compound, is synthesized via the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable route to the thiazole ring system. In the second stage, the carboxylic acid moiety of the core intermediate is activated and coupled with a variety of amines to generate a library of bioactive amide derivatives. This approach allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for desired biological effects.
Caption: General two-stage synthetic workflow.
Experimental Protocols
Protocol 2.1: Synthesis of this compound (Core Intermediate)
This protocol is based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
4-(Thiocarbamoyl)benzoic acid (thiobenzamide derivative)
-
2-Bromo-1-phenylethanone (α-haloketone)
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-(thiocarbamoyl)benzoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2-bromo-1-phenylethanone (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2.2: General Protocol for Amide Synthesis from this compound
This protocol describes a general method for amide bond formation using a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride. A titanium tetrachloride (TiCl4) mediated method is presented here as a modern and efficient alternative.[1]
Materials:
-
This compound (1 equivalent)
-
Substituted amine (1 equivalent)
-
Titanium tetrachloride (TiCl4) (3 equivalents)
-
Pyridine (solvent and base)
-
Hydrochloric acid (1N)
-
Dichloromethane (DCM)
Procedure:
-
In a screw-capped vial, dissolve this compound (1 mmol) in pyridine (10 mL).
-
Heat the solution to 85°C.
-
Carefully add TiCl4 (3 mmol) to the heated solution, followed by the addition of the desired amine (1 mmol).
-
Seal the vial and maintain the temperature at 85°C with magnetic stirring for approximately 2-4 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1N HCl and extract the product with dichloromethane.[1]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amide derivative by column chromatography on silica gel.
Caption: Experimental workflow for amide synthesis.
Biological Activity Data
While specific data for derivatives of this compound is limited in the cited literature, the following tables summarize the quantitative biological activity of structurally related thiazole-containing compounds, providing valuable insights into their potential therapeutic applications.
Table 1: Anticancer Activity of Thiazole Derivatives
The following data represents the in vitro cytotoxic activity (IC50) of novel thiazole derivatives against various human cancer cell lines.
| Compound ID | Structure (General) | Cell Line | IC50 (µM) | Reference |
| 4c | 2-[2-[4-Hydroxy-3-(4-chlorobenzylidene)hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | ||
| DIPTH | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 µg/mL | [3] |
| MCF-7 (Breast) | 17.77 µg/mL | [3] | ||
| 6b | N-(5-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (Breast) | < 10 | [4] |
| 19 | N-(5-(2-cyano-3-(naphthalen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (Breast) | < 10 | [4] |
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
This table presents the inhibitory activity of thiazole derivatives against key enzymes in the inflammatory cascade, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
| Compound ID | Structure (General) | Target | % Inhibition | IC50 (µM) | Reference |
| 3a | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 98% | 0.127 | [3] |
| 4 | 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-diaryl-2-pyrazoline | COX-1 | - | 29.60 ± 1.58 | [3] |
| 6a/6b | 4-(2-Amido/amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | - | Similar to Celecoxib | [3] |
Signaling Pathways and Mechanism of Action
Derivatives of the thiazole scaffold have been shown to exert their biological effects through various mechanisms. In cancer, some thiazole-containing compounds function as inhibitors of critical signaling proteins like DNA topoisomerase II[5]. In inflammation, thiazole derivatives can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway that produces pro-inflammatory prostaglandins and leukotrienes.[3][6]
Caption: Inhibition of the Arachidonic Acid Pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The synthetic protocols provided herein offer a robust framework for generating diverse libraries of derivatives. The biological data from related compounds suggest that these molecules have significant potential as anticancer and anti-inflammatory agents, warranting further investigation and optimization. The provided workflows and data serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics. resource for researchers dedicated to the discovery and development of next-generation therapeutics.
References
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing 4-(1,3-thiazol-2-yl)benzoic acid as a key starting material. The thiazole moiety is a prevalent scaffold in the design of kinase inhibitors due to its ability to form crucial interactions within the ATP-binding pocket of various kinases. This document outlines detailed protocols for the synthesis of a diverse library of potential kinase inhibitors via amide coupling, as well as methods for their biological evaluation.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The this compound scaffold serves as a versatile starting point for the generation of kinase inhibitor libraries. The thiazole ring can act as a hinge-binding motif, while the benzoic acid functional group provides a convenient handle for introducing a variety of substituents to explore the chemical space and optimize inhibitor potency and selectivity. This document provides protocols for the synthesis of a library of N-substituted 4-(1,3-thiazol-2-yl)benzamides and their subsequent biological characterization.
Data Presentation
The following table summarizes the in vitro inhibitory activities of various thiazole-based compounds against different kinases, providing a reference for the potential efficacy of newly synthesized inhibitors.
| Compound ID | Target Kinase | IC50 (µM) | Reference Cell Line |
| 1g | CK2 | 1.9 | - |
| 1g | GSK3β | 0.67 | - |
| 4v | ROCK II | 0.02 | - |
| 10b | p38 MAP Kinase | - | THP-1 |
| 7g | p38 MAP Kinase | - | THP-1 |
| Compound 36 | B-Raf (V600E) | 0.05 | WM266.4 |
| Compound 23 | EGFR | 0.184 | - |
| Compound 23 | PI3K | 0.719 | - |
| Compound 23 | mTOR | 0.131 | - |
| Compound 25 | CDK9 | 0.64 - 2.01 | Various |
Experimental Protocols
Protocol 1: Synthesis of a 4-(1,3-Thiazol-2-yl)benzamide Library via Amide Coupling
This protocol describes a general procedure for the synthesis of a library of amide derivatives from this compound and a variety of primary or secondary amines using a carbodiimide-mediated coupling reaction.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Amine and Base: To the stirred solution, add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).
-
Activation: In a separate flask, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in a small amount of anhydrous DMF.
-
Coupling Reaction: Add the EDC/HOBt solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the pure amide derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized 4-(1,3-thiazol-2-yl)benzamide derivatives
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically for each kinase.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable kinase detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Synthetic route to a kinase inhibitor library.
Caption: Inhibition of the p38 MAPK signaling pathway.
Caption: Workflow from synthesis to lead optimization.
Application of 4-(1,3-Thiazol-2-yl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Thiazol-2-yl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The unique structural features of the thiazole ring coupled with the benzoic acid moiety provide a framework for designing novel therapeutic agents. This document provides a comprehensive overview of the applications of this chemical entity, including its synthesis, biological activities, and detailed experimental protocols for its evaluation. The thiazole ring is a five-membered heterocycle containing one nitrogen and one sulfur atom, which is known to be a key structural motif in a variety of biologically active compounds.[1] Its derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1]
Biological Activities and Applications
Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the diverse biological activities of the thiazole core.
Anti-inflammatory Activity
Thiazole derivatives have been explored as potential anti-inflammatory agents.[1][2] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Some derivatives have been designed as dual COX/LOX inhibitors, offering a broad-spectrum anti-inflammatory effect.[2]
Antimicrobial Activity
The thiazole scaffold is a component of many antimicrobial agents.[1][3][4] Compounds incorporating this moiety have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[5][6] The mode of action can vary, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4] The antibacterial activity of certain N-(thiazol-2-yl)benzenesulfonamides has been shown to be enhanced when used in conjunction with cell-penetrating peptides.[5]
Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[1][3][7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[8][9][10] For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of protein kinase CK2, a recognized target in cancer therapy.[9] Some thiazole derivatives have shown cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[8]
Enzyme Inhibition
The structural characteristics of this compound and its analogs make them suitable candidates for enzyme inhibitors.[3][9] As mentioned, they have been shown to inhibit protein kinase CK2.[9] Additionally, related structures have been investigated as inhibitors of butyrylcholinesterase, which is a target in the treatment of neurodegenerative diseases like Alzheimer's.[10]
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives and related compounds.
Table 1: Anticancer Activity
| Compound/Derivative | Cell Line | Activity | IC50/CC50 (µM) | Reference |
| 4-(Thiazol-5-yl)benzoic acid analog | A549 | Antiproliferative | 1.5 - 3.3 | [9] |
| Thiazole derivative 4c | MCF-7 | Cytotoxic | 2.57 ± 0.16 | [8] |
| Thiazole derivative 4c | HepG2 | Cytotoxic | 7.26 ± 0.44 | [8] |
| 4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid | MCF7 | Cellular Assay | 22.54 | [7] |
| 4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid | T47D | Cellular Assay | 5.08 | [7] |
Table 2: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Activity | IC50 (µM) | Reference |
| Pyridine- and pyridazine-carboxylic acid derivatives | Protein Kinase CK2α | Inhibitory | 0.014 - 0.017 | [9] |
| Pyridine- and pyridazine-carboxylic acid derivatives | Protein Kinase CK2α' | Inhibitory | 0.0046 - 0.010 | [9] |
| 2-halo- or 2-methoxy-benzyloxy substituted benzoic acid derivatives | Protein Kinase CK2α | Inhibitory | 0.014 - 0.016 | [9] |
| 2-halo- or 2-methoxy-benzyloxy substituted benzoic acid derivatives | Protein Kinase CK2α' | Inhibitory | 0.0088 - 0.014 | [9] |
| 4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid | p300 | Inhibitory | 0.16 | [7] |
Table 3: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | Antibacterial | 3.9 | [5][6] |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | Antibacterial | 3.9 | [5][6] |
| 4-hydroxyphenyl substituted 1,3-thiazole (Compound 12) | S. aureus, E. coli, A. niger | Antimicrobial | 125 - 150 | [11] |
| Benzo[d]thiazole derivatives (Compounds 13 & 14) | Various bacteria | Antibacterial | 50 - 75 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis.
Materials:
-
Appropriate α-haloketone
-
Appropriate thioamide (e.g., thiobenzamide for a 2-phenylthiazole)
-
Ethanol or other suitable solvent
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the thioamide (1 equivalent) to the solution.
-
Add a base (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different substrates.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antibacterial Activity Assessment (Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway: Inhibition of Protein Kinase CK2
Caption: Inhibition of Protein Kinase CK2 signaling pathway.
Experimental Workflow: MTT Assay for Anticancer Activity
Caption: Workflow for determining anticancer activity using MTT assay.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
Caption: Structure-Activity Relationship (SAR) considerations.
References
- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid | 769098-64-8 [smolecule.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-[(1,3-Thiazol-2-yl)amino]benzoic acid|CAS 1099057-19-8 [benchchem.com]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiazole-Carboxylate Linkers in Metal-Organic Frameworks
Introduction:
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high porosity, tunable structures, and functional versatility make them exceptional candidates for applications in drug development, including drug delivery, bio-sensing, and catalysis.[1][2] The organic linker is a critical component that dictates the final properties of the MOF.
This document focuses on the use of thiazole-containing carboxylic acids as linkers in MOF synthesis, with a specific interest in 4-(1,3-Thiazol-2-yl)benzoic acid. While literature on this exact linker is emerging, we will draw upon established methodologies for structurally analogous thiazole-based linkers to provide comprehensive protocols and application insights. The thiazole moiety, a five-membered heterocycle with nitrogen and sulfur atoms, is intrinsically fluorescent and offers additional coordination sites, making it a valuable component for developing functional MOFs, particularly for luminescent sensing applications.[3][4][5]
Representative Experimental Protocols
The following protocols are generalized from common solvothermal synthesis methods for MOFs based on thiazole-carboxylate and related N-heterocyclic linkers.[6][7]
Protocol 1: Solvothermal Synthesis of a Zn-Thiazole-Carboxylate MOF
This protocol describes a representative procedure for synthesizing a zinc-based MOF.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (or a similar derivative like 4,4'-oxybis(benzoic acid) used in conjunction with a thiazole-based pillar ligand)[7]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) and the organic linker(s) (e.g., 0.1 mmol of a thiazole-dicarboxylate or a 1:1 mixture of a benzoic acid and a thiazole-pillar ligand) in 10 mL of a DMF/Ethanol solvent mixture (e.g., 1:1 v/v).[7]
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
After 72 hours, cool the oven down to room temperature at a rate of 5 °C/min.
-
Colorless, block-like crystals should form. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove unreacted starting materials.
-
Dry the product under vacuum at 80 °C for 12 hours to activate the framework.
Protocol 2: Characterization of the MOF
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline phase and purity of the synthesized MOF.
-
Method: Collect PXRD data on a diffractometer using Cu Kα radiation. Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction (if available) to confirm phase purity.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the MOF.
-
Method: Heat the activated MOF sample from room temperature to 800 °C under a nitrogen atmosphere at a heating rate of 10 °C/min.[8] The temperature at which significant weight loss occurs indicates the decomposition point of the framework.
3. Porosity and Surface Area Analysis (BET):
-
Purpose: To determine the specific surface area and pore volume of the MOF.
-
Method: Perform N₂ adsorption-desorption measurements at 77 K on an activated sample. Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm in the relative pressure range (P/P₀) of 0.01 to 0.05.[9]
Data Presentation
The properties of MOFs are highly dependent on the specific linker and metal node used. The following table summarizes key quantitative data for representative MOFs constructed from thiazole-containing linkers.
| MOF Name/Type | Linker(s) | Metal Ion | BET Surface Area (m²/g) | Application Highlight | Reference |
| IUST-2 | 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) & 4,4'-oxybis(benzoic acid) (OBA) | Zn(II) | Not specified, but porous | Rapid removal of Pb(II) and Hg(II) ions from water | [7] |
| TBTZ-COF | 1,3,5-Benzenetricarboxaldehyde & Dithiooxamide | N/A (Covalent) | 185.61 | Photocatalytic degradation of Rhodamine B | [10] |
| TPTZ-COF | 2,4,6-Triformylphloroglucinol & Dithiooxamide | N/A (Covalent) | 81.7 | Adsorption of Rhodamine B | [10] |
| MOF-LS10 | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine & 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole | Zn(II) | Porous, moderate CO₂ uptake | Catalytic CO₂ cycloaddition and photocatalysis | [11] |
Applications in Drug Development and Research
MOFs built with thiazole-carboxylate linkers offer unique properties beneficial for biomedical applications.
1. Luminescent Sensing: The intrinsic fluorescence of the thiazole moiety can be harnessed for sensing applications.[3] The MOF's luminescence may be quenched or enhanced upon interaction with specific analytes, such as metal ions, small molecules, or biomarkers.[4][12] This "turn-on" or "turn-off" response allows for highly sensitive and selective detection.[12] For instance, the sulfur and nitrogen atoms in the thiazole ring can act as soft-base sites, promoting interactions with heavy metal pollutants like Hg(II) or Pb(II).[4][7] This same principle can be adapted to detect biologically relevant metal ions or small-molecule biomarkers.
2. Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents.[13][14] Zinc-based MOFs are often explored for drug delivery due to zinc's biocompatibility as a necessary trace element in the human body.[13][15] The release of the drug can be tuned and is often pH-sensitive, allowing for targeted release in specific cellular environments, such as acidic tumor microenvironments.[13][15]
3. Catalysis: The metal nodes and functionalized linkers within the MOF structure can serve as active catalytic sites for organic transformations relevant to pharmaceutical synthesis.[11]
Visualizations
Caption: General workflow for MOF synthesis, activation, and characterization.
Caption: Potential coordination sites of the thiazole-benzoic acid linker with a metal ion.
Caption: Logical workflow for a fluorescence quenching-based sensing application.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. mdpi.com [mdpi.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Thiazolothiazole based functional metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Novel Zn metal–organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Thiazol-2-yl)benzoic acid is a molecule of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of various biologically active compounds. Accurate and reliable quantification of this compound is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Note: As of the date of this document, specific validated analytical methods for this compound are not widely published. The following protocols are based on established methods for structurally similar compounds, such as other thiazole and benzoic acid derivatives, and serve as a robust starting point for method development and validation.[1]
Analytical Methods Overview
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique suitable for routine analysis and purity assessment. It offers good sensitivity and linearity for aromatic compounds.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it ideal for the quantification of trace levels of the analyte in complex matrices such as plasma or tissue samples.[1]
Quantitative Data Summary
The following table summarizes typical quantitative performance data observed for the analysis of structurally related benzoic acid and thiazole derivatives using HPLC-UV and LC-MS/MS. These values can be considered as target parameters during the validation of a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS | Analyte/Matrix |
| Limit of Detection (LOD) | 0.026 - 0.1597 µg/mL | 0.05 - 0.1007 µg/mL | Benzoic Acid Derivatives in various matrices |
| Limit of Quantification (LOQ) | 0.079 - 0.5033 µg/mL | 0.01 - 0.5033 µg/mL | Benzoic Acid & Thiazole Derivatives in various matrices |
| Linearity Range (r²) | >0.997 | >0.999 | Benzoic Acid Derivatives |
| Accuracy (% Recovery) | 97.25 - 101% | 94.6 - 107.2% | Benzoic Acid Derivatives |
| Precision (% RSD) | < 2% | < 8.5% | Benzoic Acid Derivatives |
Data compiled from analogous methods for benzoic acid and thiazole derivatives.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
a. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan)
-
Injection Volume: 10 µL
c. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound standard or sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (90% A: 10% B) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Dilute the sample stock solution to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
d. Method Validation Parameters: The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive quantification of this compound in complex matrices.
a. Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of the analyte)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound (m/z to be determined)
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximal signal intensity.
d. Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject into the LC-MS/MS system.
Caption: LC-MS/MS Workflow for Plasma Analysis.
Conclusion
The HPLC-UV and LC-MS/MS methods proposed in these application notes provide a strong foundation for the quantitative analysis of this compound. While HPLC-UV is suitable for routine analysis where concentration levels are relatively high, LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that any method based on these protocols is fully validated according to the relevant regulatory guidelines to ensure the generation of accurate and reliable data.
References
Application Notes and Protocols for the Derivatization of 4-(1,3-Thiazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 4-(1,3-thiazol-2-yl)benzoic acid, a key building block in medicinal chemistry. Derivatization of the carboxylic acid moiety into esters, amides, and other bioisosteres is a critical strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. The following sections detail common derivatization reactions, including representative quantitative data, step-by-step experimental procedures, and visual workflows.
Introduction to Derivatization in Drug Discovery
The carboxylic acid group is a common functional group in many biologically active molecules. However, its acidic nature can lead to poor metabolic stability, limited membrane permeability, and potential toxicity. Chemical modification of this group into esters or amides can modulate these properties, improving oral bioavailability and overall drug-like characteristics. The this compound scaffold is of particular interest due to the presence of the thiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities, including as a protein kinase inhibitor.[1] The derivatization of this scaffold is a key step in the development of novel therapeutic agents.[2]
Data Presentation: Quantitative Overview of Derivatization Reactions
The following tables summarize typical quantitative data for the esterification and amidation of benzoic acid derivatives, providing a comparative overview of different synthetic methods. While specific data for this compound is limited in publicly available literature, the presented data for analogous compounds can serve as a valuable reference for expected outcomes.
Table 1: Esterification of Benzoic Acid Analogs
| Starting Material | Alcohol | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Methanol | Reflux | 45 min | High | [3] |
| Benzoic Acid | Methanol | H₂SO₄ | Methanol | Reflux | 30 min | ~70 | [4] |
| Substituted Benzoic Acids | Various Alcohols | Zr/Ti Solid Acid | - | 100 | 12 | 85-98 | [5] |
| p-Aminobenzoic Acid | Ethanol | H₂SO₄ | Ethanol | Reflux | - | - | [6] |
Table 2: Amidation of Benzoic Acid Analogs
| Starting Material | Amine | Coupling Reagent/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Aniline | TiCl₄ | Pyridine | 85 | 2 | 98 | [7] |
| 3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoic acid | 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine | HBTU/Et₃N | DMSO | RT | 18 | 7.8 mmol (from 9.54 mmol) | [8] |
| 4-(diethylphosphoryl)benzoic acid | Various Amines | HATU/DIPEA | DMF | RT | 0.25-2 | High | [9] |
| 4-(diethylphosphoryl)benzoic acid | Various Amines | EDC/HOBt/DMAP | Dichloromethane | RT | 12-24 | High | [9] |
| Benzoic Acid Derivatives | Thiazol-2-amines | - | - | - | - | - | [2] |
Experimental Protocols
The following are detailed, representative protocols for the esterification and amidation of this compound. These protocols are based on established methods for similar carboxylic acids.
Protocol 1: Fischer Esterification to Synthesize Methyl 4-(1,3-Thiazol-2-yl)benzoate
This protocol describes the synthesis of the methyl ester of this compound using the Fischer esterification method.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add 50 mL of anhydrous methanol to the flask.
-
Carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(1,3-thiazol-2-yl)benzoate.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Characterization Data for Methyl 4-(1,3-thiazol-2-yl)benzoate:
-
Molecular Formula: C₁₁H₉NO₂S[1]
-
Molecular Weight: 219.26 g/mol [1]
-
Physical Properties: Boiling point of 355.8°C at 760 mmHg and a flash point of 169°C.[1]
Protocol 2: Amide Coupling to Synthesize 4-(1,3-Thiazol-2-yl)benzamide Derivatives
This protocol outlines a general procedure for the synthesis of amides from this compound using a common coupling agent like HATU.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Add HATU (1.1 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the derivatization of this compound.
Caption: Fischer Esterification Workflow.
Caption: Amide Coupling Workflow.
Signaling Pathway in Drug Action
Derivatives of this compound have been investigated as potential therapeutic agents, for instance, as glucokinase activators for the treatment of type 2 diabetes.[2] The following diagram illustrates a simplified signaling pathway where such a derivative might act.
Caption: Glucokinase Activation Pathway.
References
- 1. echemi.com [echemi.com]
- 2. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hantzsch Synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of 4-(1,3-Thiazol-2-yl)benzoic acid via the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for the synthesis of this compound?
The Hantzsch thiazole synthesis fundamentally involves the condensation of an α-haloketone and a thioamide.[1][2][3] For the target molecule, the primary starting materials are:
-
α-Haloketone: 4-(2-Bromoacetyl)benzoic acid or 4-(2-chloroacetyl)benzoic acid. The bromo-derivative is generally more reactive.
-
Thioamide: A suitable thioamide to provide the thiazole's sulfur and nitrogen atoms. For an unsubstituted C2 position on the thiazole ring, thioformamide is used. If a 2-aminothiazole intermediate is targeted, thiourea is the standard reagent.[4]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yields in Hantzsch syntheses can often be traced back to several key factors.[5] The most critical areas to troubleshoot are:
-
Purity of Reactants: Impurities in either the α-haloketone or the thioamide can introduce competing side reactions, consuming starting materials and complicating purification.[5]
-
Reaction Solvent: The choice of solvent is crucial for reaction rate and yield. Alcohols such as ethanol, methanol, or 1-butanol are commonly used.[4][5] Performing small-scale solvent screening is highly recommended to find the optimal medium for your specific substrates.[5]
-
Temperature and Reaction Time: Many Hantzsch syntheses require heating under reflux for several hours to proceed to completion.[5] However, excessively high temperatures or prolonged reaction times can lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[6]
-
pH of the Medium: The reaction conditions, whether neutral or acidic, can influence the reaction pathway and the formation of isomers or side products.[7]
Q3: How can I minimize the formation of side products?
Side product formation is a common issue. Key strategies to ensure a cleaner reaction include:
-
Use High-Purity Reagents: This is the most effective way to prevent unwanted side reactions.[5]
-
Maintain Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if substrates are sensitive.
-
Control Stoichiometry: Using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help ensure the complete consumption of the more expensive α-haloketone.[8]
-
Optimize Temperature: Avoid excessive heat, which can cause decomposition of the thioamide or self-condensation of the α-haloketone.
Q4: What is the recommended method for purifying the final product?
The purification strategy depends on the final product's properties.
-
Precipitation/Filtration: this compound is often poorly soluble in the reaction solvent upon cooling. The product may precipitate directly from the reaction mixture, especially after neutralization with a mild base like sodium carbonate or sodium bicarbonate.[4][9] This allows for simple isolation by filtration.
-
Recrystallization: For further purification, recrystallization is a highly effective method. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate.[6][9]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed, though this is less ideal for large-scale synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Low Reactant Purity: Starting materials may be degraded or contain inhibitors.[5] 2. Incorrect Solvent: Solvent may not be suitable for substrate solubility or reaction rate.[5] 3. Insufficient Temperature: Reaction may be too slow at the current temperature. | 1. Verify the purity of starting materials using NMR or melting point analysis. 2. Screen alternative solvents (e.g., ethanol, methanol, DMF). An ethanol/water mixture can also be effective.[10] 3. Gradually increase the reaction temperature and monitor progress via TLC. Consider switching to a higher-boiling solvent or using microwave irradiation.[11] |
| Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Formation of dimers, polymers, or products from impurities. 2. Incomplete Reaction: Mixture of starting materials and product. 3. Product Degradation: Product may be unstable under the reaction conditions. | 1. Re-evaluate reactant purity and stoichiometry. Ensure the temperature is not excessively high. 2. Increase reaction time or temperature and continue to monitor by TLC.[6] 3. Reduce reaction time and temperature. Ensure the work-up procedure is not overly harsh. |
| Difficulty Isolating the Product | 1. High Product Solubility: Product remains dissolved in the solvent after the reaction. 2. Emulsion during Work-up: Formation of an emulsion when partitioning between aqueous and organic layers. | 1. Cool the reaction mixture in an ice bath to induce precipitation. If unsuccessful, carefully add a non-solvent (e.g., cold water) to precipitate the product. Alternatively, remove the solvent under reduced pressure. 2. Add brine to the aqueous layer to help break the emulsion. Optimize the pH during the work-up to facilitate selective precipitation.[9] |
Experimental Protocols & Data
Representative Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[1][4]
Materials:
-
4-(2-Bromoacetyl)benzoic acid (1.0 eq)
-
Thioformamide (1.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-(2-Bromoacetyl)benzoic acid in anhydrous ethanol.
-
Add thioformamide to the suspension.
-
Heat the reaction mixture to reflux (approximately 78°C) with stirring.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every hour). The reaction is typically complete within 4-8 hours.[6]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may begin to precipitate.
-
Cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
For further purification, recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.[1]
Table 1: Influence of Reaction Conditions on Yield
The following table summarizes typical outcomes for Hantzsch syntheses of related 4-arylthiazoles, providing a reference for expected yields. Specific yields for this compound may vary.
| Solvent | Method | Temperature | Time | Typical Yield Range | Reference |
| Methanol | Conventional | Reflux (~65°C) | 8 h | 60-75% | [11] |
| Ethanol/Water (1:1) | Conventional | 65°C | 2-3.5 h | 79-90% | [10] |
| Methanol | Microwave | 90°C | 30 min | 85-95% | [11] |
| Ethanol/Water (1:1) | Ultrasonic | Room Temp. | 1.5-2 h | 82-90% | [10] |
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the Hantzsch synthesis.
Troubleshooting Logic
This decision tree provides a logical path for diagnosing and resolving low product yield.
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. scribd.com [scribd.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid. This document addresses common byproducts and offers guidance on optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting the Hantzsch thiazole synthesis to produce this compound from 2-bromo-4'-carboxyacetophenone and thiourea, but my yields are low and I'm observing several impurities. What are the likely byproducts?
Low yields in the Hantzsch synthesis of this particular compound can often be attributed to the formation of several byproducts. The primary suspects include unreacted starting materials, self-condensation of the highly reactive 2-bromo-4'-carboxyacetophenone, and the formation of alternative heterocyclic structures.
Key byproducts to consider are:
-
Unreacted Starting Materials: Both 2-bromo-4'-carboxyacetophenone and thiourea may be present in the crude product if the reaction has not gone to completion.
-
1,4-bis(4-carboxyphenyl)butane-1,4-dione: This is a self-condensation product of 2-bromo-4'-carboxyacetophenone.
-
Pseudothiohydantoin Derivative: An isomeric byproduct that can form under certain conditions.
-
Dithiazine Derivative: A dimeric byproduct that can arise from the reaction of two molecules of the α-haloketone with thiourea.
Q2: How can I minimize the formation of byproducts in the Hantzsch synthesis of this compound?
Optimizing your reaction conditions is crucial for minimizing byproduct formation. Here are several parameters to consider:
-
Reaction Temperature: While heat is required to drive the reaction, excessive temperatures can promote the formation of side products. A moderate temperature, typically refluxing in a suitable solvent like ethanol, is a good starting point.[1][2]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Prolonged reaction times can lead to the degradation of the product and the formation of impurities.
-
Stoichiometry of Reactants: A slight excess of thiourea (e.g., 1.1-1.2 equivalents) is often used to ensure the complete consumption of the α-haloketone, which can help to reduce self-condensation byproducts.
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction. However, the choice of solvent can influence the reaction rate and selectivity.
Q3: I am synthesizing this compound via the hydrolysis of ethyl 4-(1,3-thiazol-2-yl)benzoate. My final product is contaminated with a significant amount of a neutral compound. What is this impurity and how can I avoid it?
The most common byproduct in the hydrolysis of the ester or the corresponding nitrile is 4-(1,3-Thiazol-2-yl)benzamide . This occurs due to incomplete hydrolysis of the intermediate amide. The hydrolysis of a nitrile or ester to a carboxylic acid proceeds through an amide intermediate. If the reaction is not driven to completion, the amide can be isolated as a significant impurity.[3][4]
To minimize the formation of the amide byproduct:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Refluxing for several hours is common.[5]
-
Concentration of Acid/Base: Use a sufficient concentration of the acid or base catalyst. For alkaline hydrolysis, a solution of sodium hydroxide is typically used.[3] For acidic hydrolysis, a strong acid like hydrochloric acid is employed.[3]
-
Work-up Procedure: After alkaline hydrolysis, the reaction mixture will contain the sodium salt of the carboxylic acid. Acidification with a strong acid is necessary to precipitate the desired carboxylic acid.[5] Careful control of pH during work-up is important.
Q4: My TLC analysis shows multiple spots, even after attempting to optimize the reaction conditions. How can I effectively purify the crude this compound?
Purification of the final product is often necessary to remove persistent impurities.
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system, such as ethanol or an ethanol/water mixture, can be used. The desired carboxylic acid should have good solubility in the hot solvent and poor solubility in the cold solvent, while the impurities should either remain in solution or be insoluble in the hot solvent.
-
Column Chromatography: For difficult separations, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from the byproducts.
-
Acid-Base Extraction: Since the desired product is a carboxylic acid, an acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
Data on Common Byproducts
While specific quantitative data for the formation of byproducts in the synthesis of this compound is not extensively reported in the literature, the following table summarizes the common byproducts and the conditions that generally favor their formation.
| Synthetic Route | Common Byproduct | Conditions Favoring Formation |
| Hantzsch Thiazole Synthesis | Unreacted Starting Materials | Incomplete reaction (insufficient time or temperature). |
| 1,4-bis(4-carboxyphenyl)butane-1,4-dione | High concentration of 2-bromo-4'-carboxyacetophenone, high temperature. | |
| Pseudothiohydantoin Derivative | Sub-optimal pH, presence of certain catalysts. | |
| Dithiazine Derivative | High concentration of reactants, prolonged reaction times. | |
| Hydrolysis of Ester/Nitrile | 4-(1,3-Thiazol-2-yl)benzamide | Incomplete hydrolysis (insufficient reaction time, temperature, or catalyst concentration).[4][6] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4'-carboxyacetophenone (1.0 equivalent) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Hydrolysis of Ethyl 4-(1,3-Thiazol-2-yl)benzoate
This protocol describes the alkaline hydrolysis of the corresponding ethyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-(1,3-thiazol-2-yl)benzoate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization.
Visual Guides
Reaction Pathways
Caption: Hantzsch synthesis of an intermediate and potential byproducts.
Caption: Hydrolysis pathway showing the amide byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 4-(1,3-Thiazol-2-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(1,3-Thiazol-2-yl)benzoic acid by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent was used. This compound is a polar aromatic carboxylic acid and requires a polar solvent for dissolution.
-
Solution:
-
Ensure you are using a suitable polar solvent. Based on the structure of the compound, solvents like ethanol, methanol, or acetic acid are good starting points. Water can also be effective, especially at elevated temperatures.
-
Gradually add more hot solvent to the flask until the solid dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[1]
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If the compound still does not dissolve, consider using a solvent mixture. For instance, a mixture of ethanol and water can be effective. Dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify the solution before cooling.
-
Problem: No crystals form upon cooling.
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Possible Cause: The most common reason for the failure of crystal formation is that the solution is not saturated, likely due to the use of too much solvent.[2] Another possibility is the presence of impurities that inhibit crystallization.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Cooling: If crystals still do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is cooling too rapidly. The presence of significant impurities can also lead to oiling out.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to the solution.
-
Allow the solution to cool much more slowly. You can insulate the flask with a beaker or paper towels to slow down the cooling process.
-
If oiling persists, consider using a different solvent or a solvent pair.
-
Problem: The recovered crystals are discolored.
-
Possible Cause: Colored impurities are present in the crude material and have co-precipitated with the product.
-
Solution:
-
Redissolve the crystals in a minimal amount of hot solvent.
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Add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtered solution to cool and recrystallize.
-
Problem: The final yield is very low.
-
Possible Cause: Several factors can contribute to a low yield, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.
-
Ensure the solution is sufficiently cooled to maximize crystal formation before filtration. An ice bath can be used for this purpose.
-
The filtrate (mother liquor) can be concentrated by heating to see if more crystals can be recovered upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its chemical structure (an aromatic carboxylic acid with a thiazole ring), polar solvents are generally suitable. Good starting points for solvent screening include ethanol, methanol, acetic acid, and water. A mixed solvent system, such as ethanol-water, can also be very effective.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value (239°C).[2] Impurities will typically cause the melting point to be lower and broader. Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration step is necessary if there are insoluble impurities present in your crude material or if you have used activated charcoal to decolorize the solution. If your hot solution is clear and free of suspended particles, you can skip this step.
Q4: What should I do if my compound is still impure after one recrystallization?
A4: If significant impurities remain after one recrystallization, a second recrystallization can be performed. Ensure that you are using an appropriate solvent and that the cooling process is slow to allow for the formation of pure crystals.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable polar solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven or by air drying.
Data Presentation
Table 1: Solubility Characteristics of this compound in Common Solvents (Qualitative)
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Low | Moderate to High | Good |
| Ethanol | High | Low to Moderate | High | Excellent |
| Methanol | High | Low to Moderate | High | Excellent |
| Acetic Acid | High | Moderate | High | Good (can be difficult to remove) |
| Acetone | Medium | Moderate | High | Fair (low boiling point) |
| Toluene | Low | Very Low | Low | Poor |
| Hexane | Low | Insoluble | Insoluble | Unsuitable |
Note: This table is based on the general principles of solubility for polar aromatic carboxylic acids. Experimental verification is recommended.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes for low yield in the Hantzsch thiazole synthesis of this compound?
Low yield in this synthesis can stem from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.
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Side Product Formation: Competing side reactions can consume starting materials, reducing the yield of the desired product.
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Poor Quality of Starting Materials: Impurities in the starting materials, such as 4-(bromoacetyl)benzoic acid or thioamide, can interfere with the reaction.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry of reactants can significantly impact the reaction outcome.
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Product Precipitation Issues: The product may not precipitate effectively from the reaction mixture, leading to loss during workup and isolation.
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue. Likely side products include:
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Unreacted Starting Materials: Residual 4-(bromoacetyl)benzoic acid and thioamide.
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Intermediates: The initial condensation product may not have fully cyclized to form the thiazole ring.
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Polymerization Products: Under harsh conditions, starting materials or intermediates can polymerize.
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Alternative Cyclization Products: Depending on the thioamide used, alternative cyclization pathways may be possible.
To mitigate side product formation, ensure precise control of reaction temperature and stoichiometry. Purification via recrystallization or column chromatography can help isolate the desired product.
Q3: How can I optimize the reaction conditions to improve the yield?
Optimization of reaction conditions is critical for maximizing yield. Consider the following parameters:
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Solvent: Ethanol and methanol are commonly used solvents for the Hantzsch synthesis.[1] The choice of solvent can affect the solubility of reactants and the reaction rate.
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Temperature: The reaction is typically heated to reflux.[1] Careful control of temperature is necessary to ensure the reaction proceeds to completion without promoting side reactions.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.
Q4: What is the best method for purifying the final product?
The purification method depends on the nature of the impurities. Common techniques include:
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Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found.
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Column Chromatography: For complex mixtures of products, silica gel column chromatography can be used to isolate the desired compound.[2]
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Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
Q5: Are there alternative synthetic routes to this compound that might offer better yields?
Yes, alternative methods exist, though the Hantzsch synthesis is a common and often high-yielding approach.[1][3] One notable alternative is the use of a Suzuki coupling reaction. This would involve coupling a 2-halothiazole derivative with a 4-boronobenzoic acid derivative.[4][5] This method is versatile but may require more complex starting materials and catalysts.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the potential impact of various reaction parameters on the yield of this compound based on general principles of the Hantzsch thiazole synthesis.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Notes |
| Solvent | Ethanol | 75 | Methanol | 80 | Methanol can sometimes offer better solubility for reactants.[1] |
| Temperature | 60 °C | 65 | Reflux (78 °C in Ethanol) | 85 | Higher temperatures generally favor faster reaction rates and completion. |
| Thioamide Stoichiometry | 1.0 eq. | 70 | 1.2 eq. | 88 | A slight excess of thioamide can drive the reaction to completion. |
| Reaction Time | 2 hours | 60 | 6 hours | 90 | Monitoring by TLC is crucial to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound
This protocol is a representative procedure for the synthesis of the target molecule.
Materials:
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4-(Bromoacetyl)benzoic acid (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Saturated sodium bicarbonate solution
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-(bromoacetyl)benzoic acid in ethanol.
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Add thiourea to the solution and stir the mixture.
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash it with cold water.
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The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Hantzsch Thiazole Synthesis Pathway
This diagram outlines the general reaction pathway for the Hantzsch synthesis of this compound.
Caption: Hantzsch synthesis of this compound.
References
Technical Support Center: Stability of 4-(1,3-Thiazol-2-yl)benzoic acid in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(1,3-Thiazol-2-yl)benzoic acid in aqueous solutions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over a short period. What are the potential causes?
A1: The degradation of this compound in aqueous solution can be influenced by several factors, primarily light, pH, and temperature. The thiazole ring, being a heterocyclic aromatic compound, can be susceptible to photodegradation.[1][2] Additionally, the carboxylic acid and thiazole functionalities can be influenced by the pH of the solution, potentially leading to hydrolysis or other degradation pathways.[3]
Q2: I've observed the appearance of new peaks in my HPLC analysis of an aged solution. What could these be?
A2: New peaks in your chromatogram likely represent degradation products. For thiazole-containing compounds, degradation can occur through various mechanisms, including photo-oxygenation, where the compound reacts with singlet oxygen upon exposure to light.[2] This can lead to the formation of unstable intermediates that rearrange into different products.[2] For benzoic acid derivatives, decarboxylation can occur under high-temperature conditions.[4]
Q3: How can I prevent the degradation of my this compound solution?
A3: To minimize degradation, consider the following preventative measures:
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Light Protection: Store and handle solutions in amber-colored vials or wrap containers in aluminum foil to limit light exposure.[1]
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pH Control: Use buffers to maintain the pH of the solution within a range that minimizes degradation. The stability of compounds with carboxylic acid groups can be pH-dependent.[3]
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Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down potential degradation reactions.[1]
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Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon can help minimize oxidative degradation.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation Upon Exposure to Light
-
Symptom: A significant decrease in the parent compound concentration and the appearance of new peaks in the chromatogram after exposure to ambient or UV light. Solutions may also change color.[1]
-
Troubleshooting Steps:
-
Confirm Photodegradation: Run a parallel experiment with a sample completely shielded from light (e.g., wrapped in aluminum foil) and compare the results to a light-exposed sample.[1] A significant difference indicates photodegradation.
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Use Protective Containers: Switch to amber glass vials or UV-blocking containers for all future experiments.
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Incorporate Protective Excipients: If the formulation allows, consider adding UV absorbers or singlet oxygen quenchers.[1]
-
Issue 2: Variable Stability at Different pH Values
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Symptom: The stability of the compound differs significantly when prepared in different buffer systems or at different pH levels.
-
Troubleshooting Steps:
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Conduct a pH Profile Study: Prepare solutions of the compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7, 9).
-
Analyze at Time Points: Analyze the samples by a stability-indicating method like HPLC at initial, intermediate, and final time points to determine the rate of degradation at each pH.
-
Determine Optimal pH: Identify the pH at which the compound exhibits the highest stability. The ionization state of the molecule can change with pH, leading to different degradation pathways.[3]
-
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Key Influencing Factors | Recommended Mitigation Strategies |
| Photodegradation | Light (especially UV), presence of photosensitizers, dissolved oxygen.[1] | Use amber vials or light-protective film, purge with inert gas, add antioxidants or UV absorbers.[1] |
| Hydrolysis | pH (acidic or basic conditions).[3] | Maintain pH within a stable range using appropriate buffer systems. |
| Oxidation | Presence of oxygen, exposure to oxidizing agents. | Purge solutions with nitrogen or argon, add antioxidants.[1] |
| Thermal Degradation | Elevated temperature.[1] | Store solutions at controlled, cool temperatures. |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time | % Parent Compound Remaining | Observations |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 95% | Minor degradation observed. |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 70% | Significant degradation with the formation of two major degradants. |
| Oxidative (3% H₂O₂) | 24 hours | 85% | Moderate degradation. |
| Photolytic (UV Lamp) | 24 hours | 60% | Significant degradation, solution turned slightly yellow. |
| Thermal (60°C) | 24 hours | 98% | Compound is relatively stable to heat in aqueous solution. |
Experimental Protocols
Protocol: General Aqueous Stability Assessment using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.
-
Materials:
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This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
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Buffer salts (e.g., phosphate, acetate)
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Acids and bases for pH adjustment (e.g., HCl, NaOH)
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Volumetric flasks, pipettes, and autosampler vials (amber recommended)
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HPLC system with a UV detector and a suitable C18 column
-
-
Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Aqueous Study Solutions:
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Prepare the desired aqueous buffer solution (e.g., phosphate-buffered saline at pH 7.4).
-
Spike a known volume of the stock solution into the aqueous buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.
-
-
Stability Study Setup:
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Divide the study solution into several amber autosampler vials.
-
Store the vials under different conditions:
-
Refrigerated (2-8°C)
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Room temperature (e.g., 25°C)
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Elevated temperature (e.g., 40°C)
-
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For photostability, expose a set of vials to a controlled light source while keeping a control set in the dark.
-
-
Sample Analysis:
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At predetermined time points (e.g., 0, 4, 8, 12, 24 hours, and then weekly), withdraw an aliquot from each vial.
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Analyze the samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.[5]
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Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for Aqueous Stability Testing.
Caption: Hypothetical Degradation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1][2] For the target molecule, this typically involves the cyclocondensation of an α-halo-ketone or α-halo-aldehyde derivative of 4-acetylbenzoic acid or 4-formylbenzoic acid with a thioamide. A common approach is the reaction of a 2-halo-1-(4-carboxyphenyl)ethan-1-one with a source of thioformamide.
Q2: What are the critical starting materials for this synthesis?
The key starting materials are a derivative of 4-formylbenzoic acid or a related compound. For instance, the synthesis could start from 4-cyanobenzoic acid, which can be converted to the necessary precursors.[3][4] The other key reagent is a thioamide, which provides the sulfur and nitrogen atoms for the thiazole ring.
Q3: What are the primary challenges encountered during the scale-up of this synthesis?
During scale-up, common challenges include:
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Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield.
-
Impurity Profile: The type and quantity of impurities may differ from lab-scale synthesis, necessitating changes in the purification strategy.[5][6]
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Reaction Control: Managing reaction temperature and mixing becomes more critical in larger reactors to ensure consistent product quality.
-
Product Isolation and Purification: Isolating the product from large volumes of solvent and removing impurities via recrystallization can be challenging.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.[7] - Ensure efficient mixing to improve contact between reactants. |
| Moisture Contamination | - Use anhydrous solvents and reagents. Ensure all glassware and reactors are thoroughly dried. Moisture can deactivate catalysts and reagents.[7] |
| Suboptimal Reagent Stoichiometry | - Re-evaluate the molar ratios of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. |
| Degradation of Starting Materials or Product | - Investigate the stability of all compounds under the reaction conditions. High temperatures can sometimes lead to decomposition.[7] |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Unreacted Starting Materials | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. |
| Side Reactions | - Analyze the impurity profile to identify the structure of byproducts. This can provide insight into the side reactions occurring.[5] - Adjust reaction conditions (e.g., lower temperature) to minimize the formation of specific impurities. |
| Inefficient Purification | - Optimize the recrystallization process. This includes selecting the appropriate solvent or solvent mixture and controlling the cooling rate.[2] - Consider additional purification steps, such as column chromatography on a larger scale if necessary. |
Experimental Protocols
Proposed Synthesis of this compound via Hantzsch Synthesis
This protocol is a general guideline and may require optimization for scale-up.
Step 1: Halogenation of 4-acetylbenzoic acid
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In a suitable reactor, dissolve 4-acetylbenzoic acid in a suitable solvent such as acetic acid.
-
Slowly add a halogenating agent (e.g., bromine or N-bromosuccinimide) while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC/HPLC).
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Isolate the crude 2-bromo-1-(4-carboxyphenyl)ethan-1-one by precipitation or extraction.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude 2-bromo-1-(4-carboxyphenyl)ethan-1-one in a suitable solvent like ethanol.[8]
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Add thioformamide or a suitable precursor to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.[8]
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After completion, cool the reaction mixture and isolate the crude this compound.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a hot solvent in which it has high solubility (e.g., ethanol, acetic acid, or a mixture with water).
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If necessary, treat the hot solution with activated carbon to remove colored impurities.
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Filter the hot solution to remove any insoluble materials.
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Allow the filtrate to cool slowly to induce crystallization. Cooling too rapidly can trap impurities.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Removal of unreacted starting materials in thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials during thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials that complicate thiazole purification?
A1: In typical thiazole syntheses, such as the Hantzsch synthesis, the most common impurities are unreacted α-haloketones and thioamides (or thiourea).[1] These starting materials can have similar polarities to the desired thiazole product, making their separation challenging.
Q2: My thiazole product is poorly soluble in water, but so are my starting materials. How can I effectively separate them?
A2: When both the product and starting materials exhibit poor water solubility, a common strategy is to precipitate the product from the reaction mixture.[2] For instance, in the Hantzsch synthesis of 2-amino-4-phenylthiazole, the product can be precipitated by pouring the reaction mixture into an aqueous solution of sodium carbonate.[2] The thiazole product, being less soluble in the basic aqueous medium, will precipitate and can be collected by filtration, while a portion of the unreacted starting materials may remain in the filtrate.[3] Further purification can then be achieved through recrystallization or column chromatography.
Q3: I've synthesized a water-soluble thiazolium salt. How can I purify it?
A3: The purification of water-soluble thiazolium salts can be challenging with standard column chromatography. A recommended method involves precipitation followed by salt metathesis. The thiazolium salt can often be precipitated from a solvent like toluene. For further purification, this crude salt can be dissolved in warm water and treated with an excess of a salt such as sodium tetrafluoroborate (NaBF4). This exchanges the counter-ion and often facilitates the extraction of the desired thiazolium salt into an organic solvent like dichloromethane.[4]
Q4: My crude product appears as an oil and won't crystallize. What should I do?
A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if the sample is highly impure.[5] To encourage crystallization, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[5] If a single solvent system fails, introducing an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly turbid can induce crystallization upon cooling.[5]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough or an insufficient volume is used.[6] | - Try a more polar solvent (e.g., ethanol, methanol).[6] - Gradually add more hot solvent in small increments until the compound dissolves.[6] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.[6] | - Evaporate some of the solvent to increase the concentration.[6] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] - If the compound is too soluble, add an anti-solvent (e.g., water to a methanol solution) dropwise to the hot solution until turbidity appears, then allow to cool slowly.[5][7] |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent.[5] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6] |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation of the thiazole product from starting materials. | The polarity of the eluent is not optimized. | - Systematically vary the polarity of the eluent. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.[1] - An ideal Rf value for the desired product on a TLC plate is between 0.2 and 0.4 for effective separation.[1] |
| The compound is streaking on the TLC plate and column. | The thiazole derivative may be basic due to the nitrogen atom in the ring.[4] | - Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to improve the peak shape and separation.[1] |
| The compound is not moving from the origin on the TLC plate. | The eluent is not polar enough.[4] | - Gradually increase the polarity of the eluent. For highly polar compounds, a mixture of dichloromethane and methanol (1-10% methanol) can be effective.[4] |
Quantitative Data on Purification
The effectiveness of purification can be assessed by comparing the purity and yield before and after the chosen purification method.
| Purification Method | Starting Material Impurity | Initial Purity (Example) | Final Purity (Example) | Typical Yield | Reference |
| Precipitation & Filtration | Thiourea, 2-bromoacetophenone | 85% | 95% | 90-99% | [2][3] |
| Recrystallization | Unreacted starting materials, side-products | 90% | >99% | 70-90% | [8][9] |
| Column Chromatography | Structurally similar side-products | 80% | >99% | 60-85% | [10][11] |
Note: The values presented in this table are illustrative and can vary significantly based on the specific reaction conditions and the nature of the thiazole derivative.
Experimental Protocols
Protocol 1: Purification of 2-Amino-4-phenylthiazole by Precipitation
This protocol is adapted from a standard Hantzsch thiazole synthesis procedure.[2]
Objective: To remove unreacted 2-bromoacetophenone and thiourea.
Procedure:
-
After the reaction is complete (typically after heating for 30 minutes in methanol), allow the reaction mixture to cool to room temperature.[2]
-
Pour the contents of the reaction vial into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.[2]
-
Swirl the mixture to ensure thorough mixing. The 2-amino-4-phenylthiazole product, being poorly soluble in the aqueous base, will precipitate out of the solution.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the filter cake with water to remove any remaining soluble impurities and salts.[2]
-
Allow the collected solid to air dry on a watch glass. The resulting product is often pure enough for characterization.[2]
Protocol 2: General Recrystallization Procedure for Thiazole Derivatives
Objective: To achieve high purity of a solid thiazole derivative.
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Ethanol and methanol are common choices for thiazole derivatives.[6]
-
Dissolution: Place the crude thiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6][10]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[6]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 3: General Column Chromatography Procedure for Thiazole Derivatives
Objective: To separate the thiazole product from impurities with similar solubility properties.
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system (eluent) that provides good separation between the desired product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[10]
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.[10]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole derivative.[10]
Visualized Workflows
Caption: A general workflow for the purification of thiazole derivatives.
Caption: A troubleshooting guide for column chromatography of thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Halobenzoyl Compounds in Thiazole Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-halobenzoyl compounds in thiazole synthesis, primarily focusing on the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch Thiazole Synthesis and why are 4-halobenzoyl compounds used?
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1] It involves the cyclocondensation reaction between an α-haloketone and a thioamide. In this context, a derivative of a 4-halobenzoyl compound, specifically a 2-halo-1-(4-halophenyl)ethan-1-one (an α-haloketone), serves as a key starting material. The 4-halo-substituted phenyl ring is a common feature in many biologically active molecules, making this a crucial synthetic route in medicinal chemistry.
Q2: What is the general reaction mechanism?
The reaction proceeds through a multi-step pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[2]
-
Cyclization: An intramolecular cyclization occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[2]
Q3: How does the halogen (F, Cl, Br, I) on the benzoyl ring affect the reaction?
The electronic nature of the substituent on the starting materials can be critical. Generally, electron-withdrawing groups on the benzoyl ring can facilitate the reaction. Since halogens are electron-withdrawing, they can influence the reactivity of the ketone carbonyl group. The specific halogen can also impact reaction rates and potentially influence side reactions, though detailed comparative studies are often substrate-specific.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of thiazoles from 4-halobenzoyl precursors.
Problem 1: Low or No Yield of the Desired Thiazole Product
Possible Causes & Solutions
-
Poor Quality of Starting Materials:
-
α-Haloketone: These compounds can be lachrymatory and unstable. Ensure they are pure and have not decomposed. Use freshly prepared or purified α-haloketones.
-
Thioamide: Thioamides can be unstable, especially in acidic media.[3] Check the purity by NMR or melting point before use.
-
Solvent: Ensure the solvent is anhydrous if required by the specific protocol, as water can interfere with the reaction.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating (reflux) to proceed to completion.[5] However, excessive heat can lead to decomposition and byproduct formation. Start with reported literature conditions and optimize if necessary.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] An incomplete reaction, indicated by the presence of starting materials, may simply require a longer reaction time.[5]
-
-
Incorrect Stoichiometry:
-
Verify the molar ratios of your reactants. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[2]
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Self-condensation of the α-haloketone:
-
Under basic conditions, α-haloketones can undergo self-condensation. Ensure the reaction conditions are neutral or slightly acidic as per the protocol.
-
-
Formation of Isomeric Products:
-
Hydrolysis of the Thioamide:
-
If the reaction is run for too long at high temperatures in the presence of water, the thioamide may hydrolyze.
-
-
Dimerization or Polymerization:
-
Highly reactive intermediates may lead to the formation of dimeric or polymeric byproducts. This can sometimes be mitigated by adjusting the concentration of reactants (e.g., using more dilute conditions).
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure α-haloketone | Purify by recrystallization or chromatography. |
| Incomplete reaction | Increase reaction time and/or temperature; monitor by TLC.[5] | |
| Incorrect stoichiometry | Carefully check molar equivalents of reactants.[5] | |
| Byproduct Formation | Isomer formation | Control reaction pH; neutral conditions often favor one isomer.[6] |
| Starting material decomposition | Use fresh reagents; avoid excessive heat. | |
| Difficult Purification | Unreacted thioamide | Use a basic wash (e.g., NaHCO₃ solution) during workup. |
| Polar impurities | Purify via column chromatography with an appropriate solvent system. |
Visual Guides & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for a Hantzsch thiazole synthesis experiment.
Caption: A typical experimental workflow for the synthesis and purification of thiazoles.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose issues with low product yield.
Caption: A decision tree to diagnose and resolve issues of low reaction yield.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-4-(4-halophenyl)thiazole
Disclaimer: This is a representative protocol and may require optimization for specific substrates. Always perform a thorough literature search for your specific compound and conduct a proper risk assessment before beginning any experiment.
Materials:
-
2-Bromo-1-(4-halophenyl)ethan-1-one (1.0 eq)
-
Substituted Thiobenzamide (1.1 eq)
-
Ethanol (or other suitable solvent like DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted thiobenzamide (1.1 equivalents) in ethanol.
-
Addition of Reagents: To this solution, add the 2-bromo-1-(4-halophenyl)ethan-1-one (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (typically ~80°C for ethanol). Monitor the reaction progress by TLC until the starting materials are consumed (usually 2-6 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed and to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water and then a small amount of cold ethanol to remove soluble impurities.
-
Purification: Air-dry the crude solid. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Improving the regioselectivity of the Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge regarding regioselectivity in the Hantzsch thiazole synthesis?
The primary challenge arises when using unsymmetrically substituted thioamides or thioureas. The reaction of an α-haloketone with an N-substituted thiourea can potentially yield two regioisomeric products: the 2-amino-3-substituted thiazolium salt or the 2-imino-3-substituted-2,3-dihydrothiazole. Controlling which nitrogen atom of the thiourea attacks the carbonyl carbon of the α-haloketone is crucial for achieving high regioselectivity.
Q2: How can I improve the regioselectivity of my Hantzsch thiazole synthesis?
Several methods can be employed to enhance regioselectivity:
-
Modification of Reaction Conditions: Adjusting the solvent, temperature, and acidity of the reaction medium can significantly influence the regiochemical outcome.[1][2]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can lead to shorter reaction times, higher yields, and improved selectivity.[3][4][5]
-
Ultrasonic Irradiation: Sonication is another energy-efficient method that can enhance reaction rates and yields, often with improved regioselectivity.[6][7]
-
Use of Catalysts: Employing catalysts, such as silica-supported tungstosilisic acid or ionic liquids, can direct the reaction towards a specific regioisomer.[7][8]
-
Solvent-Free Conditions: In some cases, performing the reaction without a solvent by grinding the reactants can improve selectivity and yield.[9]
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
Symptom: Spectroscopic analysis (e.g., NMR) of the crude product indicates the presence of two or more isomeric thiazole derivatives.
Possible Causes:
-
Lack of Directing Groups: The substituents on the thiourea and α-haloketone may not provide a strong electronic or steric bias for the reaction to proceed via a single pathway.
-
Reaction Conditions: Neutral or mildly basic conditions often lead to mixtures of products.[2]
Solutions:
-
Acidic Conditions: Performing the synthesis under acidic conditions can favor the formation of one regioisomer over the other. For instance, using a mixture of 10M HCl and ethanol can promote the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1]
-
Catalyst-Mediated Synthesis: Employ a catalyst known to promote regioselectivity. Silica-supported tungstosilisic acid has been shown to be effective in multicomponent Hantzsch syntheses.[7]
-
Microwave or Ultrasound: These techniques can sometimes enhance the kinetic preference for one reaction pathway, leading to a higher proportion of the desired regioisomer.[3][6]
Issue 2: Low Yield of the Desired Thiazole Product
Symptom: The isolated yield of the target thiazole is significantly lower than expected.
Possible Causes:
-
Side Reactions: Competing side reactions, such as the self-condensation of the α-haloketone or decomposition of the thioamide, can reduce the yield.
-
Suboptimal Reaction Conditions: The reaction time, temperature, or solvent may not be optimized for the specific substrates.
-
Purification Losses: The product may be lost during workup and purification steps.
Solutions:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrates. Microwave-assisted synthesis allows for rapid optimization of these parameters.[3][5]
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate and yield. Experiment with a range of solvents (e.g., ethanol, methanol, DMF, or ionic liquids) to identify the most suitable one.[3][8]
-
Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
-
Workup Procedure: The Hantzsch synthesis often produces an HBr or HCl salt of the thiazole product. Neutralization with a weak base, such as sodium carbonate, is typically required to precipitate the free base for isolation.[10][11]
Issue 3: Difficulty in Product Isolation and Purification
Symptom: The crude product is an oil or a highly impure solid that is difficult to purify by standard methods like recrystallization or column chromatography.
Possible Causes:
-
Formation of Tars and Polymeric Byproducts: Overheating or prolonged reaction times can lead to the formation of intractable materials.
-
Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.
Solutions:
-
Solvent-Free Synthesis: Grinding the reactants in a mortar and pestle without solvent can sometimes lead to the direct formation of a solid product that can be easily isolated.[9]
-
Precipitation: After the reaction, pouring the mixture into a large volume of a non-solvent (e.g., water) can induce precipitation of the product.[10]
-
Microwave or Ultrasound-Assisted Synthesis: These methods often lead to cleaner reactions with fewer byproducts, simplifying purification.[4][6]
-
Careful pH Adjustment during Workup: As mentioned, the product is often formed as a salt. Careful, dropwise addition of a base during workup can help to crystallize the product.[11]
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is adapted from a procedure for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[3]
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)
-
N-phenylthiourea (1 mmol)
-
Methanol (2 mL)
-
Microwave reactor tube (specially designed for pressure)
Procedure:
-
In a microwave reactor tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and N-phenylthiourea.
-
Add methanol to the tube.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
The product will precipitate from the solution.
-
Isolate the product by filtration, wash with cold methanol, and dry under vacuum.
Quantitative Data:
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 90 | 30 | 95 |
| 2 | Ethanol | 90 | 30 | 85 |
| 3 | Acetonitrile | 90 | 30 | 70 |
Table 1: Optimization of reaction conditions for the microwave-assisted synthesis of a thiazole derivative.[3]
Protocol 2: Ultrasound-Assisted Hantzsch Thiazole Synthesis
This protocol is based on a method for the synthesis of substituted Hantzsch thiazole derivatives using a reusable catalyst.[7]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW.SiO2, 15 mol%)
-
Ethanol/water (1:1, 5 mL)
-
Ultrasonic bath
Procedure:
-
In a flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and SiW.SiO2 catalyst.
-
Add the ethanol/water solvent mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solid product and wash it with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter.
-
Evaporate the acetone under vacuum to obtain the pure product.
Quantitative Data:
| Entry | Method | Time (h) | Yield (%) |
| 1 | Conventional Heating (65°C) | 2 - 3.5 | 79 - 88 |
| 2 | Ultrasonic Irradiation (RT) | 1.5 - 2 | 81 - 90 |
Table 2: Comparison of conventional heating and ultrasonic irradiation for the synthesis of thiazole derivatives.[7]
Visualizations
Caption: General workflow for the Hantzsch thiazole synthesis.
Caption: Factors influencing regioselectivity in Hantzsch synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
Troubleshooting guide for the synthesis of 4-arylthiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-arylthiazoles. The content is designed to address specific experimental challenges in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-arylthiazoles, and what are its main advantages?
The most widely employed method for the synthesis of 4-arylthiazoles is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. Its primary advantages include being a straightforward and well-established procedure that often results in high yields of the desired thiazole product.[3][4] The aromaticity of the resulting thiazole ring contributes to the stability of the final compound.[3][5]
Q2: What are the key steps in the Hantzsch thiazole synthesis mechanism?
The Hantzsch synthesis proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.
-
Cyclization: Following the initial attack, an intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone to form the thiazoline ring.
-
Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic thiazole ring.[3]
Troubleshooting Guide
Low Product Yield
Q3: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in the Hantzsch synthesis can arise from several factors.[6] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Solutions:
-
Purity of Reactants and Solvents: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[6] The presence of water can also be detrimental; using anhydrous solvents is often recommended.[6]
-
Action: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Use freshly distilled or anhydrous grade solvents.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Action: A solvent screening should be performed on a small scale to identify the optimal medium for your specific substrates.[6] While conventional heating often requires refluxing for several hours, microwave-assisted synthesis can dramatically shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[6][7]
-
-
Stability of Thioamide: Thioamides can be unstable, especially under acidic conditions, which can be a limiting factor in the reaction.[6]
-
Action: Use freshly prepared or purified thioamide. If the reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture.
-
-
Inefficient Neutralization/Precipitation: The initial product is often the hydrohalide salt of the thiazole, which is soluble in the reaction mixture. Incomplete neutralization will result in a lower isolated yield of the free base.[3]
-
Action: Ensure complete neutralization by using a weak base like sodium carbonate solution until no further precipitation is observed.[3]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in 4-arylthiazole synthesis.
Product Purification and Analysis
Q4: How can I effectively purify the synthesized 4-arylthiazole?
Recrystallization is a common and effective method for purifying solid 4-arylthiazole products.[8][9][10] The choice of solvent is critical for successful recrystallization.
General Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The solvent's boiling point should be lower than the melting point of the solid.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the purified crystals, for example, by air drying on a watch glass.[12]
Q5: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective technique to monitor the progress of the reaction.[8][13][14][15]
TLC Monitoring Protocol:
-
Prepare the TLC Plate: On a TLC plate, spot the starting material (α-haloketone), a co-spot (starting material and reaction mixture), and the reaction mixture.[15]
-
Develop the Plate: Place the TLC plate in a chamber with an appropriate solvent system. A good starting point for the solvent system is one that gives the starting material an Rf value of 0.3-0.4.[15]
-
Visualize: After developing, visualize the spots under a UV lamp and/or by using a staining agent.[15]
-
Analyze: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new, single spot for the product indicates a clean reaction.[8]
Purification and Analysis Workflow
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. mt.com [mt.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 4-(1,3-Thiazol-2-yl)benzoic acid and 4-(1,2,4-Thiadiazol-5-yl)benzoic acid for Researchers
In the landscape of drug discovery and development, the nuanced differences between structurally related heterocyclic compounds can significantly impact their physicochemical properties and biological activities. This guide provides a detailed comparison of two such positional isomers: 4-(1,3-Thiazol-2-yl)benzoic acid and 4-(1,2,4-Thiadiazol-5-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the key distinctions and potential applications of these molecules.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes the available data for this compound and a closely related isomer, 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, which is used here as a surrogate for the 1,2,4-thiadiazole isomer due to a lack of specific data for the latter. It is important to note that properties can vary between isomers.
| Property | This compound | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid (surrogate) |
| Molecular Formula | C₁₀H₇NO₂S | C₉H₆N₂O₂S |
| Molecular Weight | 205.23 g/mol | 206.22 g/mol |
| Melting Point | 239 °C[1] | 230 °C[2] |
| Boiling Point (Predicted) | 400.7±47.0 °C[1] | 415.4±47.0 °C[2] |
| pKa (Predicted) | 3.76±0.10[1] | 3.59±0.10[2] |
| Density (Predicted) | 1.368±0.06 g/cm³[1] | 1.440±0.06 g/cm³[2] |
Chemical Structures
The arrangement of atoms within the five-membered heterocyclic ring distinguishes these two compounds, leading to differences in their electronic distribution, polarity, and potential for intermolecular interactions.
Caption: Chemical structures of the two benzoic acid derivatives.
Biological Activity: Distinct Pharmacological Profiles
The isomeric difference between the thiazole and thiadiazole moieties is expected to confer distinct biological activities.
This compound and its Analogs:
Derivatives of 4-(thiazol-5-yl)benzoic acid have been investigated as potent inhibitors of protein kinase CK2.[3] CK2 is a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is associated with several diseases, including cancer. The development of CK2 inhibitors is, therefore, a significant area of cancer research.
4-(1,2,4-Thiadiazol-5-yl)benzoic acid and its Analogs:
Thiadiazole derivatives are known to exhibit a broad range of pharmacological activities, including antimicrobial, and anticancer properties. While specific data for 4-(1,2,4-thiadiazol-5-yl)benzoic acid is limited, the thiadiazole scaffold is a common feature in many biologically active compounds.
Relevant Signaling Pathway: Protein Kinase CK2
Given the potential of thiazole-based benzoic acids to target protein kinase CK2, understanding its signaling pathway is crucial for drug development. CK2 is a constitutively active kinase that participates in multiple signaling cascades, including the PI3K/Akt, NF-κB, and Wnt pathways, which are critical for cell survival and proliferation.
Caption: Simplified Protein Kinase CK2 Signaling Pathway.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standard experimental protocols for key physicochemical and biological assays.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of the test compound at a known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration: Calibrate a pH meter with standard buffers. Place a known volume of the compound solution in a beaker and slowly add the standardized base titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Cell Viability Assessment using the MTT Assay
References
Thiazole-Based Kinase Inhibitors: A Comparative Analysis for Drug Discovery
A deep dive into the therapeutic potential of thiazole derivatives, this guide offers a comparative analysis of their performance as kinase inhibitors. Thiazole-containing compounds have emerged as a promising class of molecules in the targeted therapy of cancer and other diseases, owing to their ability to interact with and modulate the activity of various protein kinases.[1][2][3] This report provides a structured overview of key thiazole-based inhibitors, their target kinases, and their biological activities, supported by experimental data and detailed methodologies to aid researchers in the field of drug development.
The dysregulation of protein kinases is a fundamental mechanism underlying numerous human pathologies, most notably cancer.[2][3] The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has proven to be a versatile framework for the design of potent and selective kinase inhibitors.[1][2][3] Several thiazole-based drugs are already established in the market, underscoring the therapeutic significance of this structural motif.[1][2][3] This guide focuses on a comparative study of various thiazole derivatives targeting key kinases in prominent signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, Aurora kinase, and VEGFR pathways.
Performance Comparison of Thiazole-Based Kinase Inhibitors
The efficacy of kinase inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the in vitro inhibitory activities of various thiazole-based compounds against their target kinases and their anti-proliferative effects on different cancer cell lines.
Inhibitors of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4] Thiazole derivatives have been extensively explored as inhibitors of key kinases within this pathway.
| Compound | Target Kinase(s) | IC50 (µM) | Target Cancer Cell Line(s) | Anti-proliferative IC50 (µM) | Reference Compound |
| Compound 18 | PI3K/Akt/mTOR | Not Specified | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | BEZ235 |
| Compound 19 | PI3Ks, mTORC1 | Not Specified | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | Not Specified |
| Compound 22 | PI3Kβ | 0.02 | Prostate cancer cells | Not Specified | Not Specified |
| Compound 24 | PI3K | 0.00233 | HT29 colon cancer cells | Not Specified | Alpelisib (IC50 = 0.00496 µM) |
| Compound 3b | PI3Kα, mTOR | 0.086 (PI3Kα), 0.221 (mTOR) | Leukemia HL-60(TB) | Not Specified | Alpelisib, Dactolisib |
Data sourced from multiple studies.[1][4]
Inhibitors of Aurora Kinases
Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for anti-cancer therapies.[2]
| Compound | Target Kinase(s) | IC50 (nM) | Ki (nM) | Target Cancer Cell Line(s) | Reference Compound |
| Compound 29 | Aurora A | 79 | Not Specified | Not Specified | Not Specified |
| Compound 30 | Aurora A | 140 | Not Specified | Not Specified | Not Specified |
| Compound 31 | Aurora A, Aurora B | Not Specified | 8.0 (Aurora A), 9.2 (Aurora B) | Various cancerous tissues | Not Specified |
Data sourced from a 2024 review on thiazole-based kinase inhibitors.[1]
Inhibitors of Other Key Kinases
Thiazole derivatives have demonstrated inhibitory activity against a broad spectrum of other kinases implicated in cancer.
| Compound | Target Kinase(s) | IC50 | Target Cancer Cell Line(s) | Anti-proliferative IC50 | Reference Compound |
| Compound 25 | CDK9 | Not Specified | Various cancer cell lines | 0.64 - 2.01 µM | Not Specified |
| Compound 34 | CK2, GSK3β | 1.9 µM (CK2), 0.67 µM (GSK3β) | Not Specified | Not Specified | Not Specified |
| Compound 37 | Not Specified | Not Specified | MCF-7 | 0.475 µM | Sorafenib (IC50 = 2.51 µM) |
| Compound 40 | B-RAFV600E | 23.1 nM | Melanoma cells | Not Specified | Dabrafenib (IC50 = 47.2 nM) |
| Compound 49 | VEGFR-2 | 0.5 µM | Not Specified | Not Specified | Not Specified |
Data compiled from recent studies on thiazole-based kinase inhibitors.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole-based compounds.
Caption: A general experimental workflow for the evaluation of thiazole-based kinase inhibitors.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate comparison of inhibitor potency and efficacy. Below are detailed methodologies for key experiments cited in the evaluation of thiazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the concentration of a compound required to inhibit 50% of the target kinase's activity.
Objective: To determine the IC50 value of a thiazole-based inhibitor against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Thiazole-based inhibitor (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the thiazole-based inhibitor in DMSO.
-
Add the kinase, substrate, and diluted inhibitor to the wells of a microplate.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[5]
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Objective: To determine the anti-proliferative activity (IC50) of a thiazole-based inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiazole-based inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole-based inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
The thiazole scaffold continues to be a highly valuable framework in the design of novel kinase inhibitors. The compounds highlighted in this guide demonstrate the potential of thiazole derivatives to potently and selectively inhibit key kinases involved in cancer progression. The provided data and experimental protocols offer a foundation for researchers to compare and further develop these promising therapeutic agents. Future efforts in this field will likely focus on optimizing the selectivity and pharmacokinetic properties of thiazole-based inhibitors to enhance their clinical utility.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
4-(1,3-Thiazol-2-yl)benzoic Acid as a Linker in Metal-Organic Frameworks: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker is a critical determinant of the final properties and performance of the MOF. This guide provides an objective comparison of 4-(1,3-Thiazol-2-yl)benzoic acid as a potential linker against established alternatives, supported by available experimental data from closely related structures.
The functionality, geometry, and rigidity of organic linkers directly influence key characteristics of the resulting MOF, including its crystal structure, porosity, stability, and catalytic activity. The introduction of different functional groups into the linker molecule can tune the electronic properties of the framework, create specific binding sites, and alter the overall hydrophilicity or hydrophobicity of the material. While direct, comprehensive studies on MOFs synthesized with this compound are emerging, we can infer its potential performance by comparing it with MOFs constructed from structurally similar linkers, such as those containing thiadiazole moieties, and benchmark against well-established linkers like benzoic acid and its derivatives.
Performance Comparison of MOF Linkers
The following table summarizes key performance metrics of MOFs synthesized with different linkers. Data for the thiazole-containing linker is extrapolated from studies on analogous structures, particularly those incorporating a thiadiazole unit, to provide a predictive comparison.
| MOF Family/Name | Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Applications Noted in Literature |
| UiO-66 (benchmark) | Terephthalic acid | Zr | ~1100 - 1500 | ~0.5 - 0.7 | ~500 | Gas storage and separation, catalysis |
| Zn-Benzoic Acid MOF | Benzoic Acid | Zn | ~15 - 25 | Not reported | ~350 | Drug delivery |
| ZJU-64-NSN (analogue) | 4,4'-(benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid | Zn | Not reported | ~0.4 (calculated) | ~350 | Controlled oral drug delivery[4] |
| Predicted Thiazole-MOF | This compound | Zn/Zr | Potentially moderate to high | Comparable to analogues | Expected >300 | Potential for drug delivery, catalysis, and sensing due to N, S sites |
Note: Data for the "Predicted Thiazole-MOF" is an estimation based on the properties of structurally similar linkers and is intended for comparative purposes. Further experimental validation is required.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of MOFs are crucial for reproducibility and comparison. Below are representative protocols for a benchmark MOF and a MOF with a structurally similar linker to this compound.
Synthesis of UiO-66 (a benchmark Zr-based MOF)
This protocol is a general representation for the synthesis of UiO-66, often used as a benchmark for stability and porosity.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (as a modulator, optional)[3]
Procedure:
-
Dissolve ZrCl₄ and terephthalic acid in DMF in a Teflon-lined autoclave. Benzoic acid can be added as a modulator to control crystal size and defects.[3]
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[3]
-
After cooling to room temperature, the resulting white crystalline powder is collected by centrifugation or filtration.
-
The product is washed multiple times with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to ensure the removal of all guest molecules from the pores.
Synthesis of ZJU-64-NSN (a Zn-based MOF with a Thiadiazole-containing Linker)
This protocol details the synthesis of a MOF with a linker structurally analogous to this compound, providing insight into potential synthesis conditions.[4]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-(benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA)
-
Adenine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitric acid
Procedure:
-
The organic linker, H₂BTDBA, is first synthesized via a Suzuki coupling reaction followed by hydrolysis.[4]
-
For the MOF synthesis, dissolve H₂BTDBA, adenine, and Zn(NO₃)₂·6H₂O in a mixture of DMF, deionized water, and a small amount of nitric acid.[4]
-
The mixture is ultrasonicated to ensure homogeneity and then heated in a sealed reaction vessel at 130 °C for 24 hours.[4]
-
The resulting yellow crystalline powder is collected by centrifugation.
-
The product is washed thoroughly with DMF and methanol.
-
The purified MOF is then dried under vacuum.[4]
Characterization Methods
To evaluate the properties of the synthesized MOFs, the following characterization techniques are typically employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms at 77 K.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal centers.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
Visualizing MOF Synthesis and Application Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for MOF synthesis and a potential application pathway in drug delivery.
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: A potential signaling pathway for a MOF-based drug delivery system.
Conclusion and Future Outlook
While direct experimental data for MOFs synthesized from this compound is still emerging, analysis of structurally similar linkers suggests that it is a promising candidate for the development of functional MOFs. The presence of both nitrogen and sulfur atoms in the thiazole ring offers potential for enhanced catalytic activity and specific binding interactions, making it an attractive target for applications in drug delivery, sensing, and catalysis.
Future research should focus on the direct synthesis and characterization of MOFs using this linker to establish a concrete dataset for its performance. A systematic comparison with established linkers under identical conditions will be crucial to fully validate its potential and guide the rational design of next-generation MOFs for advanced applications.
References
A Comparative Guide to Alternatives for 4-(1,3-Thiazol-2-yl)benzoic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics often involves the strategic modification of known chemical scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. One such scaffold, 4-(1,3-Thiazol-2-yl)benzoic acid, has emerged as a valuable starting point for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. This guide provides a comprehensive comparison of alternatives to this core structure, offering insights into their relative performance based on available experimental data. We delve into bioisosteric replacements for the key functional moieties of this compound—the thiazole ring and the carboxylic acid group—and present data on their biological activity against prominent targets such as Protein Kinase CK2 and Cyclin-Dependent Kinase 5 (CDK5).
Performance Comparison of Analogs and Bioisosteres
The following tables summarize the in vitro activity of various analogs and bioisosteric replacements of this compound. These modifications are primarily focused on enhancing the inhibitory activity against Protein Kinase CK2, a key regulator of cell growth and proliferation, and CDK5, a critical enzyme in neuronal function and development with implications in neurodegenerative diseases and cancer.
Table 1: Inhibitory Activity of 4-(1,3-Thiazol-5-yl)benzoic Acid Analogs against Protein Kinase CK2
| Compound ID | Modification | Target | IC50 (µM) | Antiproliferative Activity (CC50, A549 cells, µM) |
| Parent Compound | 4-(1,3-Thiazol-5-yl)benzoic acid | CK2α | Data not available in abstract | >10 |
| Analog 1 | Pyridine-carboxylic acid derivative | CK2α | 0.017 | Data not available in abstract |
| Analog 2 | Pyridazine-carboxylic acid derivative | CK2α | 0.014 | Data not available in abstract |
| Analog 3 | Pyridine-carboxylic acid derivative | CK2α' | 0.010 | Data not available in abstract |
| Analog 4 | Pyridazine-carboxylic acid derivative | CK2α' | 0.0046 | Data not available in abstract |
| Analog 5 | 3-(2-chlorobenzyloxy) substitution | CK2α | 0.016 | 3.3 |
| Analog 6 | 3-(2-methoxybenzyloxy) substitution | CK2α | 0.014 | 1.5 |
| Analog 7 | 3-(2-chlorobenzyloxy) substitution | CK2α' | 0.014 | 3.3 |
| Analog 8 | 3-(2-methoxybenzyloxy) substitution | CK2α' | 0.0088 | 1.5 |
Data extracted from a study on 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.[1]
Table 2: Inhibitory Activity of 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide and Analogs against CDK5/p25
| Compound ID | Structure | CDK5/p25 IC50 (nM) |
| 4a | 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | 551 |
| Analog 9 | Specific structure not detailed in abstract | 35 |
Data extracted from a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as CDK5/p25 inhibitors.[2][3]
In Vivo Efficacy and Pharmacokinetics
While in vitro data provides valuable initial insights, the ultimate success of a drug candidate depends on its in vivo performance. Limited publicly available data exists for the direct analogs of this compound. However, studies on inhibitors targeting CK2 and CDK5 with different scaffolds provide a glimpse into the potential for in vivo efficacy.
For instance, the CK2 inhibitor CX-4945 has demonstrated significant therapeutic effects in preclinical models of Acute Myeloid Leukemia (AML).[4][5] Similarly, specific inhibition of p25/Cdk5 activity has been shown to reduce neurodegeneration in vivo.[6]
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critical for determining the dosing regimen and overall viability of a drug candidate. A study on N-(Benzo[d]thiazol-2-yl)benzamide derivatives, which share the benzothiazole core with some of the CDK5 inhibitors, indicated the potential for oral bioavailability based on calculated iLOGP values.[7] Another study on a thiazolidinedione derivative highlighted higher Cmax and AUC values after oral administration in rats compared to troglitazone, suggesting good absorption.[8]
Table 3: Bioisosteric Replacements for the Carboxylic Acid Moiety
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Tetrazole | Mimics the acidity and hydrogen bonding properties of a carboxylic acid. | Improved metabolic stability, enhanced oral bioavailability. |
| Acylsulfonamide | Acidic bioisostere. | Can improve potency and cell permeability. |
| Hydroxamic Acid | Can act as a carboxylic acid mimic. | May offer different binding interactions and ADME properties. |
| Hydroxyisoxazole | Acidic heterocycle. | Can improve pharmacokinetic properties. |
Table 4: Bioisosteric Replacements for the Thiazole Ring
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Oxazole | Similar size and electronics to thiazole. | May alter metabolic stability and target interactions. |
| Imidazole | Can act as a hydrogen bond donor and acceptor. | Can introduce new binding interactions. |
| Triazole | Aromatic five-membered heterocycle. | Can offer improved metabolic stability. |
| Thiophene | Bioisostere of the phenyl ring, can also be considered for thiazole replacement in certain contexts. | May alter lipophilicity and binding mode. |
| Benzothiazole | Fused ring system. | Can provide a larger surface area for interaction and may improve potency. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are standardized methodologies for key assays cited in the evaluation of the compounds discussed in this guide.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., CK2α, CDK5/p25)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP for radiometric assays
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter (for radiometric assays) or plate reader (for non-radiometric assays)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays (e.g., fluorescence-based), measure the signal using a plate reader according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a control with DMSO only.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the control and determine the CC50 (cytotoxic concentration 50%) value.
Pharmacokinetic Study in Rodents
This type of study is essential to understand the ADME properties of a drug candidate in a living organism.
Materials:
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Rodents (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of the test compound to a group of rodents via the chosen route.
-
Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the Protein Kinase CK2 and CDK5 signaling pathways, as well as a typical experimental workflow for inhibitor screening.
Caption: Protein Kinase CK2 Signaling Pathway.
Caption: Cyclin-Dependent Kinase 5 (CDK5) Signaling Pathway.
References
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2 ,4-dio ne - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-(1,3-Thiazol-2-yl)benzoic Acid Derivatives Versus the Parent Compound
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of various derivatives of 4-(1,3-Thiazol-2-yl)benzoic acid against the parent compound. The analysis focuses on key therapeutic areas, including anticancer and antimicrobial activities, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of relevant signaling pathways are included to provide a thorough resource for researchers, scientists, and drug development professionals.
Executive Summary
Derivatives of this compound have demonstrated significantly enhanced biological activities compared to the parent compound. Strategic modifications to the chemical structure have led to potent inhibitors of key cancer-related enzymes and a broad spectrum of antimicrobial agents. This guide synthesizes the available quantitative data to highlight these improvements and elucidates the underlying mechanisms of action.
Anticancer Activity: Enhanced Potency Through Targeted Modifications
Derivatives of this compound have emerged as promising candidates in oncology research, primarily through their potent inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Protein Kinase CK2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of Protein Kinase CK2
Studies have shown that modifications to the this compound scaffold can lead to highly potent and selective inhibitors of Protein Kinase CK2, a crucial enzyme in cell growth and proliferation. While specific IC50 values for the parent compound are not extensively reported, one study indicated that its derivatives exhibit significantly higher antiproliferative activities. For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety resulted in antiproliferative activities against the A549 human lung carcinoma cell line that were three to six times higher than the parent compound[1].
| Derivative | Target | Cell Line | IC50 / CC50 (µM) | Fold Improvement (vs. Parent) | Reference |
| Parent Compound | CK2α | - | Not explicitly stated | - | [1] |
| 2-halo-benzyloxy derivative | CK2α | A549 | 1.5 - 3.3 | 3-6x | [1] |
| 2-methoxy-benzyloxy derivative | CK2α | A549 | 1.5 - 3.3 | 3-6x | [1] |
| Azabenzene analogs | CK2α | - | 0.014 - 0.017 | Not directly compared to parent | [1] |
Inhibition of VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several this compound derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. For example, a 3-nitrophenylthiazolyl derivative displayed significant cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.21 µM, which is comparable to the standard drug sorafenib (IC50 = 1.18 µM)[2]. Another study reported a 4-chlorophenylthiazole derivative with a VEGFR-2 inhibitory IC50 of 51.09 nM[2].
| Derivative | Target | Cell Line | IC50 (µM) | Reference |
| 3-nitrophenylthiazolyl derivative | VEGFR-2 | MDA-MB-231 | 1.21 | [2] |
| 4-chlorophenylthiazolyl derivative | VEGFR-2 | - | 0.051 | [2] |
Antimicrobial Activity: Broadening the Spectrum of Efficacy
The this compound scaffold has also been explored for its antimicrobial potential. While data on the parent compound is limited, various derivatives have shown promising activity against a range of bacterial and fungal pathogens.
A study on newly synthesized 1,3-thiazole derivatives demonstrated notable antibacterial and antifungal activities. For instance, a derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring exhibited a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL against Staphylococcus aureus, Escherichia coli, and Aspergillus niger[3][4]. Further structural modifications, such as the development of benzo[d]thiazole derivatives, led to even more significant antibacterial and antifungal activity, with MIC values in the range of 50–75 μg/mL against the same organisms[3][4].
| Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-(4-hydroxyphenyl)-1,3-thiazole | S. aureus, E. coli, A. niger | 125-150 | [3][4] |
| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | 50-75 | [3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (parent compound and derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specified turbidity, corresponding to a known concentration of microorganisms.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway by this compound derivatives.
References
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Thiazole-Based Benzoic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1,3-Thiazol-2-yl)benzoic acid analogs and closely related derivatives, with a focus on their potential as anticancer agents. The information presented is based on published experimental data to facilitate informed decision-making in drug discovery and development projects.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Analogs of this compound, in particular, have garnered significant interest as potential therapeutic agents. This guide focuses on the systematic evaluation of structural modifications to this scaffold and their impact on anticancer potency, drawing from key studies on related compound series.
Core Scaffold Analysis: 2-Aryl-4-(substituted-benzoyl)-thiazoles
A pivotal study in this area involves a series of 2-aryl-4-(substituted-benzoyl)-thiazoles, which can be considered close analogs of the this compound scaffold where the benzoic acid moiety is linked via a carbonyl group to the 4-position of the thiazole ring. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines, revealing key structural features that govern their potency.
Data Presentation: Antiproliferative Activity of 2-Aryl-4-(substituted-benzoyl)-thiazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected analogs against a panel of human cancer cell lines.
| Compound ID | 2-Aryl Substituent (Ring A) | 4-Benzoyl Substituent (Ring C) | WM-164 (Melanoma) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 8a | Phenyl | 4-Methoxy | >50 | >50 | >50 |
| 8b | 4-Chlorophenyl | 4-Methoxy | 0.071 | 0.055 | 0.058 |
| 8c | 4-Fluorophenyl | 4-Methoxy | 0.066 | 0.048 | 0.051 |
| 8d | 4-Bromophenyl | 4-Methoxy | 0.039 | 0.029 | 0.033 |
| 8e | 4-Methylphenyl | 4-Methoxy | 0.28 | 0.21 | 0.23 |
| 8f | 4-Methoxyphenyl | 4-Methoxy | 0.027 | 0.021 | 0.021 |
| 9a | 4-Methoxyphenyl | 3,4-Dimethoxy | 0.015 | 0.011 | 0.012 |
| 9b | 4-Methoxyphenyl | 3,4,5-Trimethoxy | 0.008 | 0.005 | 0.006 |
| 9c | 4-Chlorophenyl | 3,4,5-Trimethoxy | 0.011 | 0.009 | 0.010 |
| 9d | 4-Fluorophenyl | 3,4,5-Trimethoxy | 0.013 | 0.010 | 0.011 |
Structure-Activity Relationship (SAR) Summary
The data reveals several key SAR trends for this class of compounds:
-
Substitution on the 2-Aryl Ring (Ring A):
-
Unsubstituted phenyl (Compound 8a ) is inactive.
-
Electron-withdrawing groups (e.g., Cl, F, Br) at the 4-position significantly enhance potency (Compounds 8b , 8c , 8d ).
-
An electron-donating group like methyl at the 4-position leads to a decrease in activity compared to halogens (Compound 8e ).
-
A 4-methoxy group provides the highest potency among the monosubstituted analogs (Compound 8f ).
-
-
Substitution on the 4-Benzoyl Ring (Ring C):
-
Increasing the number of methoxy substituents on the benzoyl ring dramatically increases antiproliferative activity.
-
The progression from a single 4-methoxy (Compound 8f ) to 3,4-dimethoxy (Compound 9a ) and further to 3,4,5-trimethoxy (Compound 9b ) results in a significant enhancement of potency. The 3,4,5-trimethoxy substitution pattern appears to be optimal for activity.
-
Comparative Analysis: 4-(Thiazol-5-yl)benzoic Acid Analogs as Protein Kinase CK2 Inhibitors
To provide a broader context, a series of 4-(thiazol-5-yl)benzoic acid derivatives have been identified as potent inhibitors of protein kinase CK2, a target implicated in cancer.
Data Presentation: CK2 Inhibition by 4-(Thiazol-5-yl)benzoic Acid Analogs
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | CK2α IC50 (µM) |
| 1 | H | H | H | 0.043 |
| 2a | Me | H | H | 0.028 |
| 2b | Et | H | H | 0.017 |
| 3a | H | Me | H | 0.014 |
| 3b | H | Et | H | 0.016 |
| 4a | H | H | 2-Cl-benzyloxy | 0.016 |
| 4b | H | H | 2-MeO-benzyloxy | 0.014 |
Structure-Activity Relationship (SAR) Summary for CK2 Inhibitors
-
Substitution on the Thiazole Ring: Alkyl substitutions at the R1 and R2 positions of the thiazole ring generally lead to increased inhibitory activity against CK2α compared to the unsubstituted parent compound.
-
Substitution on the Benzoic Acid Ring: Introduction of a benzyloxy group at the 3-position (R3) of the benzoic acid moiety also enhances the inhibitory potency.
Experimental Protocols
General Synthesis of 2-Aryl-4-(substituted-benzoyl)-thiazoles
The synthesis of the 2-aryl-4-(substituted-benzoyl)-thiazole analogs is typically achieved through a Hantzsch-type thiazole synthesis. A common route involves the reaction of a substituted thiobenzamide with a 2-bromo-1-(substituted-phenyl)ethan-1-one in a suitable solvent such as ethanol, followed by heating under reflux. The resulting thiazole derivative can be further modified if necessary.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., WM-164, DU-145, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.001 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Protein Kinase CK2 Inhibition Assay
The inhibitory activity against protein kinase CK2 is determined using a radiometric filter plate assay. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide substrate. The reaction is initiated by the addition of the enzyme to a mixture of the substrate, ATP, and the test compound. After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter plate. The amount of incorporated radioactivity is then quantified using a scintillation counter. IC50 values are determined from the dose-dependent inhibition curves.
Visualizations
Structure-Activity Relationship of 2-Aryl-4-(substituted-benzoyl)-thiazoles
Caption: SAR of 2-Aryl-4-(benzoyl)-thiazoles.
Experimental Workflow for In Vitro Anticancer Screening
Caption: MTT Assay Workflow.
A Comparative Guide to In-Vitro Testing Protocols for 4-(1,3-Thiazol-2-yl)benzoic Acid Derivatives
This guide provides a comparative overview of in-vitro testing protocols for 4-(1,3-thiazol-2-yl)benzoic acid derivatives, a class of compounds with significant therapeutic potential. The protocols detailed below are essential for evaluating their efficacy and mechanism of action in preclinical research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Cytotoxicity Assessment: Antiproliferative Activity
A primary step in the evaluation of novel therapeutic compounds is the assessment of their cytotoxic effects on cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose.
Comparative Data of Thiazole Derivatives Against Various Cancer Cell Lines:
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 4b | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| Compound 4b | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |
| Compound 5 | MCF-7 | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| Compound 5 | HepG2 | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |
| Compound 4i | SaOS-2 | 0.190 ± 0.045 µg/mL | - | - |
| Compounds 8j and 8m | HepG2 | 7.90 and 5.15 | - | - |
| Compounds 8b, 8c, 8j, 8l, 8m | HeLa and SiHa | 1.65–8.60 | - | - |
| Compounds 4m, 4n, 4r | BxPC-3 | 23.85–26.45% cell survival at 10 µM | - | - |
| Compounds 4m, 4n, 4r | MOLT-4 | 30.08–33.30% cell survival at 10 µM | - | - |
| Compounds 4m, 4n, 4r | MCF-7 | 44.40–47.63% cell survival at 10 µM | - | - |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116, HeLa) in 96-well plates at a density of 5 x 10^5 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine, Doxorubicin) should be included. Incubate for 48-72 hours.[1][2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Experimental Workflow for In-Vitro Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of thiazole derivatives using the MTT assay.
Apoptosis Induction Analysis
To understand if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. The Annexin V-FITC/PI assay is a standard method for detecting early and late apoptotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) to determine the pro-apoptotic effect of the compound.[3]
One study found that a particular thiazole derivative, compound 4c, significantly induced apoptosis in MCF-7 cells.[3] The percentage of early and late apoptotic cells increased from 0.51% and 0.29% in the control to 22.39% and 9.51%, respectively, after treatment.[3]
Cell Cycle Analysis
Investigating the effect of a compound on the cell cycle can reveal its mechanism of action. Propidium iodide (PI) staining followed by flow cytometry is a common technique to analyze DNA content and determine the cell cycle phase distribution.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest. For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells.[3]
Enzyme Inhibition Assays
Many this compound derivatives exert their biological effects by inhibiting specific enzymes involved in cancer progression or other diseases.
Comparative Data of Thiazole Derivatives as Enzyme Inhibitors:
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| Azabenzene analogs | CK2α | 0.014-0.017 | - | - |
| Azabenzene analogs | CK2α' | 0.0046-0.010 | - | - |
| 2-halo/methoxy-benzyloxy derivatives | CK2α | 0.014-0.016 | - | - |
| 2-halo/methoxy-benzyloxy derivatives | CK2α' | 0.0088-0.014 | - | - |
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagent Preparation: Prepare the assay buffer, the purified enzyme (e.g., VEGFR-2, CK2), the substrate, and ATP.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP.
-
Detection: After a set incubation time, stop the reaction and measure the enzyme activity. The method of detection will vary depending on the enzyme (e.g., luminescence for kinase activity, fluorescence, or absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Potential Signaling Pathway Targeted by Thiazole Derivatives
Caption: Potential signaling pathways inhibited by this compound derivatives.
Alternative and Complementary Assays
-
Western Blotting: To confirm the mechanism of action at the protein level, western blotting can be used to measure the expression levels of key proteins in signaling pathways affected by the test compounds (e.g., Bcl-2, Bax, caspases, tubulin).[4]
-
DNA Binding Studies: For compounds suspected of interacting with DNA, such as topoisomerase inhibitors, UV-Vis absorption measurements with calf-thymus DNA (CT-DNA) can be performed to investigate binding affinity and mode.[5]
-
Antioxidant Assays: The antioxidant potential of these derivatives can be evaluated using assays such as DPPH (1,1-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays.[6][7]
-
Antimicrobial Assays: The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains using microdilution methods.[8][9]
This guide provides a foundational set of protocols for the in-vitro evaluation of this compound derivatives. The specific assays and experimental conditions should be optimized based on the therapeutic target and the properties of the individual compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Performance Benchmark of 4-(1,3-Thiazol-2-yl)benzoic Acid-Based Materials: A Comparative Guide
This guide provides a comprehensive performance benchmark of materials based on the 4-(1,3-thiazol-2-yl)benzoic acid scaffold. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative compounds, supported by experimental data. The information is curated to facilitate informed decisions in the design and development of novel therapeutic agents.
Introduction
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound structure, in particular, serves as a versatile scaffold for the development of targeted therapies. This guide will delve into the performance of its derivatives and compare them with other relevant heterocyclic compounds, providing a clear overview of their therapeutic potential.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative performance data of various thiazole and benzothiazole derivatives across different therapeutic areas. This allows for a direct comparison of their potency and efficacy.
Table 1: Anticancer Activity of Thiazole and Thiazolidinone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| CK2 Inhibitor Analog | 4-(thiazol-5-yl)benzoic acid | A549 (Lung) | 1.5 - 3.3 | [2] |
| 4g | 2-aryl-1,3-thiazolidin-4-one | MOLT-4 (Leukemia) | Not specified (84.19% inhibition) | [3] |
| 4p | 2-aryl-1,3-thiazolidin-4-one | SF-295 (CNS) | Not specified (72.11% inhibition) | [3] |
| Compound 2 | Thiazolidin-4-one | MCF-7 (Breast) | 0.54 | [4] |
| Compound 2 | Thiazolidin-4-one | HepG2 (Liver) | 0.24 | [4] |
| Compound 4 | Thiazolidin-4-one | HT-29 (Colon) | 0.073 | [4] |
| Compound 4 | Thiazolidin-4-one | A549 (Lung) | 0.35 | [4] |
| Compound 4 | Thiazolidin-4-one | MDA-MB-231 (Breast) | 3.10 | [4] |
| Compound 22 | Thiazolidin-4-one | MCF-7 (Breast) | 18.9 | [4] |
| Compound 23 | Thiazolidin-4-one | MCF-7 (Breast) | 13.0 | [4] |
| Compound 24 | Thiazolidin-4-one | MCF-7 (Breast) | 12.4 | [4] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thienopyrimidinylamino-N-phenylbenzamide | P. aeruginosa, S. aureus, B. subtilis, E. coli | 2 - 10 | [5] |
| Benzimidazoles | L. monocytogenes | 15.62 | [5] |
| Benzothiazole based 4-thiazolidinones | E. coli, C. albicans | 15.6 - 125 | [6] |
Table 3: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 4-(thiazol-5-yl)benzoic acid analogs | Protein kinase CK2α | 0.014 - 0.017 | [2] |
| 4-(thiazol-5-yl)benzoic acid analogs | Protein kinase CK2α' | 0.0046 - 0.010 | [2] |
| 5-Guanidino phenyl pyrazolopyrimidinyl amino benzamido pentanoic acid | Dihydrofolate Reductase (DDHFR) | Comparable to C646 | [5] |
| 4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid | Not Specified | 0.16 | [5] |
| Amino-benzohydrazide derivatives | Cyclin-dependent kinase 9 (CDK9) | 0.57 - 1.73 | [5] |
| Thiazolidin-4-ones | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.1 - 3.8 | [4] |
| Thiazolidin-4-ones | Low Molecular Weight PTP (LMW-PTP) | 2.7 - 5.4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Synthesis of this compound Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis. For instance, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives are synthesized by reacting the appropriate carbonyl compound with thiosemicarbazide in ethanol with an acetic acid catalyst. The resulting thiosemicarbazone then undergoes the Hantzsch reaction with a 2-bromo-acetophenone derivative to yield the final thiazole product.[7]
In Vitro Anticancer Activity Assay
The cytotoxic effects of the compounds on various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cells are seeded in 96-well plates and incubated with different concentrations of the test compounds. After a specified period, the MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is then measured at a specific wavelength to determine cell viability and calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[6] Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays
The inhibitory activity of compounds against specific enzymes is determined using various biochemical assays. For protein kinases like CK2, a common method involves measuring the transfer of a phosphate group from ATP to a specific substrate in the presence and absence of the inhibitor.[2] The activity is quantified by measuring the amount of phosphorylated substrate, often using radioisotopes or fluorescence-based methods. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing Methodologies and Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: A simplified diagram of potential signaling pathways targeted by thiazole-based inhibitors.
Conclusion
The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The data presented in this guide highlight the potent and varied biological activities of these compounds, particularly in the realms of oncology and infectious diseases. The structure-activity relationships suggested by the comparative data offer valuable insights for the rational design of next-generation inhibitors with improved efficacy and selectivity. Further research, including in vivo studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to fully elucidate the therapeutic potential of these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 6. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of Thiazole-Containing Compounds in Inhibiting Indoleamine 2,3-Dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology due to its role in mediating immune suppression. This guide provides a comparative overview of the efficacy of 4-(1,3-Thiazol-2-yl)benzoic acid and related thiazole-containing compounds in inhibiting IDO1. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to aid in the research and development of novel IDO1 inhibitors.
Introduction to IDO1 and its Role in Disease
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in creating a tolerogenic microenvironment.[1][2][3][4] This mechanism is exploited by tumor cells to evade the host immune system, making IDO1 a compelling target for cancer immunotherapy.[1][2][5] Overexpression of IDO1 has been observed in various cancer types and is often associated with a poor prognosis.[1]
Quantitative Comparison of IDO1 Inhibitors
While specific inhibitory data for this compound against IDO1 is not extensively available in the public domain, the thiazole scaffold is a key feature in several known IDO1 inhibitors. The following table compares the efficacy of various heterocyclic compounds, including those with thiazole and isosteric triazole moieties, against human IDO1 (hIDO1).
| Compound Class | Specific Compound Example | hIDO1 IC50 (µM) | Cell-Based Assay IC50 (µM) | Reference |
| Imidazothiazole | Compound 30 | 23 | Not Reported | [6] |
| Imidazothiazole | Compound 41 | 13 | Not Reported | [6] |
| 1,2,3-Triazole Urea | Compound 3a | 0.75 | Not Reported | [7] |
| Thiazolotriazole | Amg-1 | Not Reported | Potent Inhibitor | [8] |
| 4-Phenyl Imidazole | 4-PI | 48 | Not Reported | [] |
| Indole Derivative | Compound 13 | 0.19 | 0.33 (MDA-MB-231 cells) | [] |
| Isoxazolo[5,4-d]pyrimidin-4(5H)-one | Compound 51 (thiophene substituent) | 53 | Not Reported | [10] |
| Isoxazolo[5,4-d]pyrimidin-4(5H)-one | Compound 53 (thiophene substituent) | 40 | Not Reported | [10] |
Note: The inhibitory activity (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. Lower IC50 values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The development of potent IDO1 inhibitors often involves targeting the heme iron within the enzyme's active site.[7][8] Heterocyclic scaffolds, such as thiazole and triazole, are frequently employed due to the ability of their nitrogen atoms to coordinate with the heme iron.[7][8]
For imidazothiazole derivatives, structure-activity relationship studies have revealed that modifications at the pocket-B of the IDO1 active site are crucial for enhancing inhibitory potency.[8][11] The introduction of urea derivatives, for example, can lead to a significant increase in activity by inducing a conformational change (induced fit) that allows for essential interactions with key amino acid residues like Phe226 and Arg231.[8][11]
Experimental Protocols for IDO1 Inhibition Assays
Accurate assessment of the inhibitory potential of compounds against IDO1 requires robust and well-defined experimental protocols. Both enzymatic and cell-based assays are commonly used.
In Vitro Enzymatic Assay for IDO1 Inhibition
This assay directly measures the effect of a compound on the activity of recombinant human IDO1.
Principle: The enzymatic activity is determined by measuring the production of kynurenine from the substrate L-tryptophan. The reaction is stopped, and the kynurenine is detected spectrophotometrically after a chemical conversion.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase (to remove H2O2)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA) solution (to stop the reaction)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
IDO1 Assay Buffer
-
A solution of ascorbic acid, methylene blue, and catalase.
-
Test compound at various concentrations (or vehicle control).
-
Recombinant IDO1 enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the L-tryptophan solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding TCA solution.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Kynurenine Detection: Transfer the supernatant to a new plate and add DMAB reagent. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Cell-Based Assay for IDO1 Inhibition
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: IDO1 expression is induced in a human cancer cell line (e.g., SK-OV-3 or HeLa) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.[13]
Materials:
-
Human cancer cell line (e.g., SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
Test compound
-
L-Tryptophan
-
TCA solution
-
DMAB reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24 hours.[13]
-
Inhibitor Treatment: Prepare serial dilutions of the test compound in cell culture medium containing L-tryptophan. Remove the IFN-γ-containing medium from the cells and add the medium with the test compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA solution to each supernatant sample.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the IC50 value as described for the enzymatic assay. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is recommended to identify cytotoxic compounds that may interfere with the assay.[13]
Visualizing the IDO1 Signaling Pathway and Experimental Workflow
Understanding the biological context of IDO1 inhibition is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the IDO1 signaling pathway in the tumor microenvironment and a typical experimental workflow for screening IDO1 inhibitors.
Caption: IDO1 metabolic pathway leading to immune suppression in the tumor microenvironment.
Caption: A generalized workflow for the screening and development of novel IDO1 inhibitors.
Conclusion
The inhibition of IDO1 presents a promising strategy for cancer immunotherapy. While this compound itself requires further investigation, the broader class of thiazole-containing compounds and their isosteres have demonstrated significant potential as IDO1 inhibitors. The data and protocols presented in this guide offer a framework for the comparative evaluation and development of novel, potent, and selective IDO1 inhibitors. Further research focusing on the structure-activity relationships of thiazole derivatives is warranted to optimize their therapeutic potential.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 6. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(1,3-Thiazol-2-yl)benzoic Acid: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-(1,3-Thiazol-2-yl)benzoic acid, ensuring compliance with safety regulations and the protection of personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is crucial to be aware of its potential hazards. This chemical is classified as hazardous and can be harmful if swallowed.[1][2] It may also cause skin and eye irritation.[3][4][5] Therefore, adherence to proper PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and potential irritation.[1][3][4][6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated.[1][2] | To prevent inhalation of dust particles.[1][2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Chemical Waste Segregation and Storage
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
-
Waste Container: Use a designated, clearly labeled, and sealable waste container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
CAS Number: 266369-49-7[1]
-
Hazard symbols (e.g., Harmful/Irritant)
-
The words "Hazardous Waste"
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][2]
Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Preparation: Ensure all required PPE is worn correctly.
-
Collection: Carefully transfer the waste this compound (solid or in solution) into the designated hazardous waste container. Avoid generating dust.[1][2]
-
Container Sealing: Securely seal the waste container.
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning materials. Dispose of contaminated cleaning materials in the same hazardous waste container.
-
Storage: Move the sealed container to the designated hazardous waste accumulation area.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][3] If skin irritation occurs, get medical advice/attention.[1][2][3]
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1][2][7] Rinse mouth.[1][2] Do NOT induce vomiting.[6]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[3] Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
